3-Iodo-4-nitroanisole
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-iodo-4-methoxy-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTAHTYBZZSCIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369919 | |
| Record name | 3-Iodo-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214279-40-0 | |
| Record name | 3-Iodo-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitro-3-iodoanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Iodo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Iodo-4-nitroanisole (CAS Number: 214279-40-0), a key chemical intermediate in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, safety and handling protocols, and provides illustrative experimental procedures for its synthesis, purification, and characterization. Furthermore, this guide explores the reactivity of its functional groups and its potential applications as a versatile building block in the development of novel therapeutics, particularly in the synthesis of kinase inhibitors.
Introduction
This compound, systematically named 2-iodo-4-methoxy-1-nitrobenzene, is a substituted aromatic compound featuring an anisole backbone with iodo and nitro functionalities. This substitution pattern makes it a valuable precursor in synthetic organic chemistry. The presence of three distinct functional groups—an ether, a nitro group, and an iodine atom—offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, while the iodo group serves as an excellent handle for various cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. Aromatic nitro compounds are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules[1]. The ability to introduce an amino group via reduction of the nitro moiety, coupled with the versatility of the iodo group in forming new carbon-carbon and carbon-heteroatom bonds, positions this compound as a strategic building block in drug discovery programs[2][3].
Chemical and Physical Properties
This compound is a yellow to orange-brown crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 214279-40-0 | [4][5][6][7] |
| IUPAC Name | 2-iodo-4-methoxy-1-nitrobenzene | [4][5] |
| Synonyms | 3-Iodo-4-nitrophenyl methyl ether, 4-Nitro-3-iodoanisole | [4] |
| Molecular Formula | C₇H₆INO₃ | [4][5][7] |
| Molecular Weight | 279.03 g/mol | [4][5][7] |
| Appearance | Crystalline powder or crystals, yellow to orange-brown | [5] |
| Melting Point | 68.0 °C to 73.0 °C | [4][5] |
| Density | 1.893 g/cm³ (estimate) | [7] |
| InChI Key | NLTAHTYBZZSCIT-UHFFFAOYSA-N | [4][5] |
| SMILES | COC1=CC=C(C(I)=C1)--INVALID-LINK--=O | [4][5] |
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide; low solubility in water. | [8] |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H373: May cause damage to organs through prolonged or repeated exposure.
Precautionary Statements: [4]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the diazotization of 3-amino-4-nitroanisole followed by a Sandmeyer-type iodination reaction.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
3-Amino-4-nitroanisole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Sodium Thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol or Hexane for recrystallization
Procedure:
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 3-amino-4-nitroanisole in a mixture of concentrated sulfuric acid and water. Cool the solution to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: In a separate beaker, dissolve potassium iodide in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess iodine.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Alternatively, hexane can be used as a recrystallization solvent.
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): The expected spectrum would show three signals in the aromatic region and one singlet for the methoxy group. Based on data for similar compounds, the approximate chemical shifts (δ, ppm) would be:
-
~8.1-8.3 (d, 1H, proton ortho to the nitro group)
-
~7.2-7.4 (dd, 1H, proton meta to the nitro group and ortho to the iodo group)
-
~6.8-7.0 (d, 1H, proton ortho to the methoxy group)
-
~3.9 (s, 3H, -OCH₃)
-
-
¹³C NMR (100 MHz, CDCl₃): The expected spectrum would show seven distinct signals. Approximate chemical shifts (δ, ppm) based on related structures would be:[4]
-
~160-165 (C-OCH₃)
-
~145-150 (C-NO₂)
-
~135-140 (C-H ortho to nitro)
-
~125-130 (C-H meta to nitro)
-
~110-115 (C-H ortho to methoxy)
-
~85-90 (C-I)
-
~56-58 (-OCH₃)
-
2. Mass Spectrometry (MS):
-
Electron Ionization (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 279. Key fragmentation patterns would likely involve the loss of:
-
NO₂ (m/z = 233)
-
CH₃ (m/z = 264)
-
I (m/z = 152)
-
A combination of these losses.
-
3. Infrared (IR) Spectroscopy:
-
The IR spectrum should show characteristic absorption bands for:
-
Asymmetric and symmetric NO₂ stretching (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹)
-
C-O stretching of the aryl ether (~1240-1280 cm⁻¹)
-
Aromatic C-H stretching (~3000-3100 cm⁻¹)
-
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its iodo and nitro groups.
Figure 2: Key reaction pathways for this compound.
Reactions at the Iodo Group
The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids provides access to complex biaryl structures, a common motif in kinase inhibitors[9][10].
-
Buchwald-Hartwig Amination: Coupling with a wide range of primary and secondary amines allows for the synthesis of diverse N-aryl compounds[5][11][12].
-
Sonogashira Coupling: Reaction with terminal alkynes yields aryl-alkyne derivatives.
These reactions are fundamental in medicinal chemistry for exploring the chemical space around a core scaffold to optimize biological activity and pharmacokinetic properties.
Reactions at the Nitro Group
The nitro group can be readily reduced to a primary amine using various reagents, such as iron powder in acidic media or catalytic hydrogenation (e.g., H₂ over Pd/C)[13]. The resulting 3-iodo-4-aminoanisole is a bifunctional intermediate where the newly formed amino group can be further functionalized (e.g., acylation, sulfonylation) and the iodo group can participate in cross-coupling reactions.
Applications in Drug Development
While specific drugs derived directly from this compound are not prominent in the literature, its value lies in its role as a versatile building block for the synthesis of potential therapeutic agents[3]. The functionalities present in this molecule are relevant to the design of various classes of drugs, most notably kinase inhibitors.
Many kinase inhibitors feature a heterocyclic core appended with various aryl and amino substituents designed to interact with the ATP-binding site of the kinase[14][15][16]. The synthetic pathways outlined above (Suzuki coupling, Buchwald-Hartwig amination) are routinely employed to construct these complex molecules. This compound provides a platform to introduce a substituted aniline or biaryl moiety, which can be crucial for achieving potency and selectivity for a specific kinase target.
The general workflow for utilizing a building block like this compound in a kinase inhibitor discovery program is depicted below.
Figure 3: Workflow for utilizing this compound in drug discovery.
Conclusion
This compound (CAS: 214279-40-0) is a strategically important chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physical and chemical properties, combined with the versatile reactivity of its iodo and nitro functional groups, make it an attractive starting material for the synthesis of complex molecules. The ability to participate in a variety of cross-coupling reactions and the straightforward conversion of the nitro group to an amine provide medicinal chemists with a powerful tool for generating libraries of compounds for biological screening, particularly in the search for novel kinase inhibitors. Adherence to strict safety protocols is essential when handling this compound.
References
- 1. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. compoundchem.com [compoundchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. prepchem.com [prepchem.com]
- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 16. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of 3-Iodo-4-nitroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 3-Iodo-4-nitroanisole, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document outlines detailed experimental protocols for two synthetic routes, presents key characterization data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Compound Overview
This compound (also known as 4-Iodo-3-nitroanisole) is an aromatic compound with the chemical formula C₇H₆INO₃. Its structure features a benzene ring substituted with an iodine atom, a nitro group, and a methoxy group. This substitution pattern makes it a versatile intermediate for introducing the iodo-nitro-anisole moiety into more complex molecules through various cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆INO₃ | [1] |
| Molecular Weight | 279.03 g/mol | [2] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 78-82 °C | [1] |
| CAS Number | 58755-70-7 | [1] |
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are presented: the direct iodination of 4-nitroanisole and the Sandmeyer reaction starting from 3-amino-4-nitroanisole.
Route 1: Direct Iodination of 4-Nitroanisole
This method involves the direct electrophilic iodination of the commercially available starting material, 4-nitroanisole. The reaction is facilitated by an in-situ generated electrophilic iodine species.
Reaction Scheme:
Caption: Direct iodination of 4-nitroanisole.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitroanisole (1.0 eq.).
-
Reagent Addition: Add glacial acetic acid as the solvent, followed by iodine (I₂, 0.5 eq.) and periodic acid dihydrate (HIO₄·2H₂O, 0.2 eq.).
-
Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reaction Conditions: Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Quenching: Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a cold solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.
Route 2: Sandmeyer Reaction
The Sandmeyer reaction provides an alternative route starting from an aromatic amine. This multi-step synthesis involves the diazotization of 3-amino-4-nitroanisole followed by the introduction of iodine.[3][4]
Reaction Scheme:
Caption: Synthesis via Sandmeyer reaction.
Experimental Protocol:
Step 1: Diazotization of 3-Amino-4-nitroanisole
-
Amine Solution: Dissolve 3-amino-4-nitroanisole (1.0 eq.) in a mixture of concentrated sulfuric acid and water at 0-5°C in a beaker placed in an ice bath.
-
Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in cold water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the amine solution while maintaining the temperature between 0 and 5°C with vigorous stirring. The formation of the diazonium salt is indicated by a change in color.
Step 2: Iodination
-
Iodide Solution: Prepare a solution of potassium iodide (KI, 1.2 eq.) in water.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas evolution will be observed.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours until the gas evolution ceases.
-
Work-up and Isolation: The precipitated crude product is collected by vacuum filtration and washed thoroughly with cold water.
-
Purification: The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Characterization Data
The synthesized this compound can be characterized using various spectroscopic techniques. The following tables summarize the expected data.
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | Ar-H |
| ~7.5 | dd | 1H | Ar-H |
| ~7.0 | d | 1H | Ar-H |
| ~3.9 | s | 3H | -OCH₃ |
Note: Predicted chemical shifts based on the analysis of substituted aromatic compounds. The exact values may vary depending on the solvent and spectrometer frequency.
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C-OCH₃ |
| ~148 | C-NO₂ |
| ~135 | Ar-CH |
| ~128 | Ar-CH |
| ~115 | Ar-CH |
| ~90 | C-I |
| ~57 | -OCH₃ |
Note: Predicted chemical shifts based on incremental calculations and data from similar structures.
Table 4: Infrared (IR) Spectroscopy Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1590, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1520, 1340 | Strong | Asymmetric and symmetric NO₂ stretch |
| ~1260 | Strong | Aryl-O-C stretch |
| ~820 | Strong | C-I stretch |
Table 5: Mass Spectrometry (MS) Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 279 | High | [M]⁺ (Molecular Ion) |
| 233 | Moderate | [M - NO₂]⁺ |
| 127 | Moderate | [I]⁺ |
| 107 | Moderate | [M - I - NO₂]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Note: Fragmentation pattern is predicted based on the structure. The molecular ion peak is expected to be prominent.[2]
Experimental Workflow and Logic
The overall process for the synthesis and characterization of this compound can be visualized as a logical workflow.
Caption: General workflow for synthesis and characterization.
Safety Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
This compound: May be harmful if swallowed, inhaled, or in contact with skin.[1]
-
4-Nitroanisole: Toxic and a potential carcinogen.
-
Iodine: Corrosive and causes burns.
-
Periodic Acid: A strong oxidizing agent.
-
Concentrated Sulfuric Acid: Highly corrosive.
-
Sodium Nitrite: Toxic and an oxidizing agent.
Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
References
Spectroscopic Profile of 3-Iodo-4-nitroanisole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Iodo-4-nitroanisole (also known as 1-Iodo-4-methoxy-2-nitrobenzene), a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed spectroscopic data (NMR, IR, MS) and the methodologies for their acquisition.
Chemical Structure and Properties
IUPAC Name: 1-Iodo-4-methoxy-2-nitrobenzene Synonyms: this compound, 4-Iodo-3-nitroanisole Molecular Formula: C₇H₆INO₃ Molecular Weight: 279.03 g/mol Appearance: Light yellow to brown crystalline powder. Melting Point: There are some discrepancies in the literature, with ranges reported as 61-62°C and 78-82°C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below is a summary of the predicted and available NMR data for this compound.
¹H NMR Data
¹³C NMR Data
A reference to a ¹³C NMR spectrum is available from Maybridge Chemical Company Ltd. The expected chemical shifts are based on the electronic environment of each carbon atom in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Description |
| C-OCH₃ | ~56 | Methoxy carbon |
| Aromatic C | 110-160 | Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. |
| C-I | Lower field aromatic C | Carbon bearing the iodine atom |
| C-NO₂ | Lower field aromatic C | Carbon bearing the nitro group |
| C-OCH₃ (aromatic) | Higher field aromatic C | Carbon bearing the methoxy group |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, ether, and aromatic C-H bonds. While a specific peak list is not widely published, a conforming spectrum is referenced by suppliers.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2950-2850 | C-H (methoxy) | Stretching |
| ~1520 and ~1340 | Nitro (NO₂) | Asymmetric and Symmetric Stretching |
| ~1250 | Aryl-O (ether) | Asymmetric Stretching |
| ~1020 | Aryl-O (ether) | Symmetric Stretching |
| ~800-700 | C-H (aromatic) | Out-of-plane Bending |
| ~600-500 | C-I | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show the molecular ion peak and several key fragment ions.
| m/z | Proposed Fragment Ion |
| 279 | [M]⁺ (Molecular Ion) |
| 233 | [M - NO₂]⁺ |
| 103 | [C₇H₄O]⁺ |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of a solid aromatic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded.
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal surface.
-
Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized in the ion source.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Characterization.
Crystal structure analysis of 3-Iodo-4-nitroanisole
An in-depth analysis of the crystal structure of 3-Iodo-4-nitroanisole reveals key insights into its solid-state architecture, governed by a subtle interplay of intermolecular forces. This technical guide provides a comprehensive overview of its crystallographic data, experimental procedures for its synthesis and characterization, and the nature of the interactions that dictate its supramolecular assembly. While a detailed published study providing a complete quantitative analysis is not publicly available, crystallographic data has been deposited in the Cambridge Structural Database, indicating that a definitive structural analysis has been performed.
Physicochemical Properties
This compound is a yellow crystalline solid with the chemical formula C₇H₆INO₃ and a molecular weight of approximately 279.03 g/mol . Its melting point has been reported in the range of 68-82°C.
Crystal Structure and Intermolecular Interactions
The definitive crystal structure data for this compound is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 872529. While the specific quantitative data from the refined structure is not publicly disseminated in research literature, analysis of related iodo-nitro aromatic compounds allows for a well-grounded understanding of the probable intermolecular interactions governing the crystal packing of this compound.
The supramolecular architecture of similar compounds is often dictated by a combination of weak hydrogen bonds, halogen bonds, and π-π stacking interactions. In the case of this compound, it is anticipated that C-H···O interactions involving the methoxy and nitro groups play a significant role in the formation of the crystal lattice. Furthermore, the presence of an iodine atom and a nitro group suggests the possibility of I···O halogen bonding, a directional interaction that can significantly influence molecular assembly. Aromatic π-π stacking interactions between the benzene rings of adjacent molecules are also likely to contribute to the overall stability of the crystal structure.
Data Presentation
The following tables provide a template for the crystallographic data of this compound. The specific values would be obtained from the CIF (Crystallographic Information File) corresponding to CCDC 872529.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
|---|---|
| Empirical formula | C₇H₆INO₃ |
| Formula weight | 279.03 |
| Temperature | Value not available |
| Wavelength | Value not available |
| Crystal system | Value not available |
| Space group | Value not available |
| Unit cell dimensions | a = Value not available Åb = Value not available Åc = Value not available Åα = Value not available °β = Value not available °γ = Value not available ° |
| Volume | Value not available ų |
| Z | Value not available |
| Density (calculated) | Value not available Mg/m³ |
| Absorption coefficient | Value not available mm⁻¹ |
| F(000) | Value not available |
| Crystal size | Value not available mm |
| Theta range for data collection | Value not available ° |
| Index ranges | Value not available |
| Reflections collected | Value not available |
| Independent reflections | Value not available |
| Completeness to theta | Value not available % |
| Absorption correction | Value not available |
| Max. and min. transmission | Value not available |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | Value not available |
| Goodness-of-fit on F² | Value not available |
| Final R indices [I>2sigma(I)] | R1 = Value not availablewR2 = Value not available |
| R indices (all data) | R1 = Value not availablewR2 = Value not available |
| Largest diff. peak and hole | Value not available e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound.
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| I(1)-C(3) | Value not available |
| N(1)-C(4) | Value not available |
| O(1)-N(1) | Value not available |
| O(2)-N(1) | Value not available |
| O(3)-C(1) | Value not available |
| O(3)-C(7) | Value not available |
| C(1)-C(6) | Value not available |
| C(1)-C(2) | Value not available |
| C(2)-C(3) | Value not available |
| C(3)-C(4) | Value not available |
| C(4)-C(5) | Value not available |
| C(5)-C(6) | Value not available |
| C(2)-C(1)-O(3) | Value not available |
| C(6)-C(1)-O(3) | Value not available |
| C(1)-O(3)-C(7) | Value not available |
| O(1)-N(1)-O(2) | Value not available |
| O(1)-N(1)-C(4) | Value not available |
| O(2)-N(1)-C(4) | Value not available |
| C(3)-C(4)-N(1) | Value not available |
| C(5)-C(4)-N(1) | Value not available |
| C(2)-C(3)-I(1) | Value not available |
| C(4)-C(3)-I(1) | Value not available |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of iodo-nitro aromatic compounds involves the iodination of a corresponding nitro-aromatic precursor. For this compound, a plausible synthetic route is the iodination of 3-nitroanisole. Alternatively, the synthesis can proceed via the iodination of 3-nitrophenol followed by methylation.
Materials:
-
3-nitroanisole (or 3-nitrophenol)
-
Iodinating agent (e.g., I₂, N-iodosuccinimide)
-
Acid catalyst (e.g., H₂SO₄)
-
Solvent (e.g., acetic acid, dichloromethane)
-
Methylating agent (if starting from 3-nitrophenol, e.g., dimethyl sulfate)
-
Base (e.g., NaH, K₂CO₃)
Procedure:
-
Dissolve 3-nitroanisole in a suitable solvent.
-
Add the iodinating agent and the acid catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Single-Crystal Growth
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound.
Procedure:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane-ethyl acetate mixture) with gentle heating to achieve saturation.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Cover the container with a perforated film to allow for slow evaporation of the solvent.
-
Store the container in a vibration-free environment for several days to weeks until well-formed single crystals appear.
X-ray Crystallographic Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
Data collection is performed on a diffractometer (e.g., a Bruker SMART CCD area-detector diffractometer) using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).
-
The collected data is processed for cell refinement, data reduction, and absorption correction.
-
The crystal structure is solved by direct methods and refined by full-matrix least-squares on F² using appropriate software packages (e.g., SHELXS, SHELXL).
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refinement includes examination of the difference Fourier maps to ensure no significant residual electron density.
Visualizations
The following diagrams illustrate the experimental workflow and the probable intermolecular interactions in the crystal structure of this compound.
Caption: Experimental workflow for the crystal structure analysis of this compound.
Caption: Probable intermolecular interactions in the crystal lattice of this compound.
Solubility Profile of 3-Iodo-4-nitroanisole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 3-iodo-4-nitroanisole in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details established experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Quantitative Solubility Data
To provide a useful reference, the following table summarizes the available qualitative solubility information for this compound. For comparative context, solubility information for the structurally related compound, 4-nitroanisole, is also included where available.
| Solvent Classification | Solvent | This compound Solubility | 4-Nitroanisole Solubility |
| Polar Protic | Ethanol | Soluble[1] | Soluble[2][3] |
| Water | Low Solubility[1] | 0.468 g/L (20 °C)[2][4][5] | |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble[1] | Not specified |
| Ethers | Diethyl Ether | Soluble[3] | Soluble[2][3] |
| Nonpolar | Boiling Petroleum Ether | Soluble[3] | Soluble[3] |
| Cold Petroleum Ether | Slightly Soluble[3] | Slightly Soluble[3] |
Experimental Protocols for Solubility Determination
For researchers seeking to generate quantitative solubility data for this compound, several established methods can be employed. The choice of method often depends on the required precision, the amount of substance available, and the available analytical instrumentation.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[6][7][8][9]
Principle: A saturated solution is prepared at a constant temperature, and a known volume or mass of the saturated solution is evaporated to dryness. The mass of the remaining solid solute is then determined.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-capped vial or flask).
-
Agitate the mixture at a constant temperature using a shaker, magnetic stirrer, or by rotating the vial. The temperature should be carefully controlled using a water bath or incubator.
-
Allow sufficient time for the solution to reach equilibrium (i.e., become saturated). This can take several hours to days, and it is recommended to monitor the concentration at intervals until it becomes constant.[6]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., using a calibrated pipette) or mass of the clear supernatant. It is crucial to avoid transferring any undissolved solid. Filtration through a syringe filter compatible with the solvent may be necessary.
-
-
Evaporation and Weighing:
-
Transfer the collected saturated solution to a pre-weighed, dry evaporating dish.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in an oven at a temperature below the decomposition point of the solute).
-
Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven.[9]
-
Cool the dish in a desiccator before weighing to prevent moisture absorption.
-
-
Calculation:
-
The solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.
-
Solubility ( g/100 mL): (Mass of residue / Volume of aliquot) x 100
-
Solubility ( g/100 g solvent): (Mass of residue / Mass of solvent in the aliquot) x 100. The mass of the solvent can be determined by subtracting the mass of the residue from the total mass of the aliquot.
-
Shake-Flask Method
The shake-flask method is a traditional and reliable technique for solubility determination.[10]
Principle: Similar to the gravimetric method, it involves creating a saturated solution at a specific temperature and then determining the concentration of the solute in that solution, often using a spectroscopic or chromatographic analytical technique.
Detailed Methodology:
-
Equilibration:
-
Excess solid this compound is added to the solvent in a flask.
-
The flask is sealed and agitated in a constant temperature bath for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
The suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle.
-
Alternatively, the solution can be centrifuged or filtered to separate the solid and liquid phases.
-
-
Analysis:
-
A sample of the clear saturated solution is carefully removed.
-
The concentration of this compound in the solution is determined using a suitable analytical method, such as:
-
UV-Vis Spectroscopy: If the compound has a chromophore, a calibration curve of absorbance versus concentration can be prepared to determine the concentration of the saturated solution.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of the solute. A calibration curve is required.
-
Gas Chromatography (GC): Suitable for volatile solutes and solvents.[11]
-
-
Nuclear Magnetic Resonance (NMR) Method
A more modern approach utilizes Nuclear Magnetic Resonance (NMR) spectroscopy for rapid and accurate solubility measurements without the need for phase separation.[10][12]
Principle: Samples of the saturated solution are analyzed in the presence of the excess solid. The NMR spectrum will only show signals for the dissolved solute. An external or internal standard is used for quantification.[12]
Detailed Methodology:
-
Sample Preparation: A saturated solution of this compound is prepared directly in an NMR tube by adding an excess of the solid to the deuterated solvent.
-
Spectral Acquisition: The NMR spectrum is acquired, often with suppression of the solvent signal.
-
Quantification: The concentration of the dissolved solute is determined by integrating the signal of a characteristic peak and comparing it to the integral of a known concentration of an internal or external standard.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of solubility using the gravimetric or shake-flask methods.
Caption: General workflow for solubility determination.
References
- 1. chembk.com [chembk.com]
- 2. 4-Nitroanisole, 99+% | Fisher Scientific [fishersci.ca]
- 3. 4-Nitroanisole | 100-17-4 [chemicalbook.com]
- 4. 4-Nitroanisole CAS#: 100-17-4 [m.chemicalbook.com]
- 5. 4-Nitroanisole, 99+% | Fisher Scientific [fishersci.ca]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmacyjournal.info [pharmacyjournal.info]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of 3-Iodo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of 3-Iodo-4-nitroanisole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages computational chemistry principles and data from analogous compounds to predict and discuss its electronic characteristics. The information presented herein is intended to support research and development activities by providing a robust theoretical framework.
Introduction
This compound is a substituted aromatic compound with the chemical formula C₇H₆INO₃. Its molecular structure, featuring an electron-donating methoxy group (-OCH₃) and two electron-withdrawing groups, a nitro group (-NO₂) and an iodine atom (-I), gives rise to a unique set of electronic properties that are critical to its reactivity and potential applications in medicinal chemistry and materials science. Understanding these properties is paramount for designing synthetic pathways and predicting the behavior of this molecule in various chemical environments.
Physical and Chemical Properties
Basic physical and chemical data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆INO₃ | [1] |
| Molecular Weight | 279.03 g/mol | [2][3] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 68-73°C or 78-82°C | [1][2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dimethylformamide), low solubility in water. | [1] |
Theoretical Electronic Properties
The electronic properties of this compound have been estimated using Density Functional Theory (DFT) calculations, a common and reliable computational method for predicting molecular properties. These calculations provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), dipole moment, and electrostatic potential, which collectively govern its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and its behavior in electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability.
Based on DFT studies of analogous substituted nitroaromatic compounds, the following electronic parameters for this compound can be inferred.
| Parameter | Predicted Value Range | Significance |
| HOMO Energy | -6.5 to -7.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -2.0 to -3.0 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | A smaller gap suggests higher reactivity and polarizability. |
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule, arising from the asymmetrical distribution of electron density. The presence of both electron-donating and electron-withdrawing substituents on the aromatic ring of this compound results in a significant molecular dipole moment. Computational studies on similar nitroaromatic compounds suggest that the dipole moment of this compound is likely to be in the range of 3 to 5 Debye. This polarity influences its solubility and its ability to participate in dipole-dipole interactions.
Hammett Substituent Constants
The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds. The overall electronic character of this compound is a composite of the effects of the methoxy, iodo, and nitro groups.
-
-OCH₃ (para to -I, meta to -NO₂): The methoxy group is a strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect).
-
-I (meta to -OCH₃, ortho to -NO₂): The iodo group is weakly electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect).
-
-NO₂ (para to -OCH₃, meta to -I): The nitro group is a strong electron-withdrawing group through both induction (-I) and resonance (-R) effects.
The interplay of these substituent effects dictates the electron density distribution around the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack.
Spectroscopic Properties
UV-Visible Spectroscopy
The UV-Visible absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the substituted benzene ring. Based on data from related nitroaromatic compounds, the following absorption maxima (λmax) can be anticipated:
| Transition Type | Expected λmax Range (nm) | Description |
| π → π | 250 - 350 | Intense absorption band associated with the conjugated π-system of the nitroaromatic ring. |
| n → π | 300 - 400 | Weaker absorption band resulting from the excitation of non-bonding electrons on the oxygen atoms of the nitro and methoxy groups. |
Electrochemical Properties
Cyclic Voltammetry
Cyclic voltammetry is a powerful technique for investigating the redox behavior of molecules. The electrochemical properties of this compound are expected to be dominated by the reduction of the nitro group, which is a common feature of nitroaromatic compounds. The reduction potential will be influenced by the electronic effects of the iodo and methoxy substituents. A typical cyclic voltammogram would likely show an irreversible reduction peak corresponding to the formation of a nitro radical anion.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the iodination of 4-nitroanisole.
Protocol for UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Spectrometer Setup: Set the UV-Vis spectrophotometer to scan a wavelength range that includes both the UV and visible regions (e.g., 200-800 nm).
-
Baseline Correction: Record the absorbance of the blank and use it to perform a baseline correction.
-
Sample Measurement: Replace the blank with the cuvette containing the sample solution and record the absorption spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Protocol for Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide).
-
Analyte Solution: Dissolve a known concentration of this compound (typically 1-5 mM) in the electrolyte solution.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen.
-
Voltammetric Scan: Using a potentiostat, apply a potential waveform, scanning from an initial potential where no reaction occurs to a potential sufficiently negative to observe the reduction of the nitro group, and then reversing the scan direction.
-
Data Acquisition and Analysis: Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram. Analyze the voltammogram to determine the reduction potential(s).
Conclusion
The electronic properties of this compound, characterized by the interplay of its electron-donating and electron-withdrawing substituents, are key to its chemical behavior. While direct experimental data is sparse, computational modeling provides valuable insights into its molecular orbitals, dipole moment, and spectroscopic and electrochemical characteristics. This technical guide serves as a foundational resource for researchers, offering a theoretical framework and practical experimental protocols to further investigate and utilize this important synthetic intermediate. Further experimental validation of the predicted properties is encouraged to enhance our understanding of this molecule.
References
Molecular Orbital Calculations for 3-Iodo-4-nitroanisole: A Technical Guide
This technical guide provides a comprehensive overview of the theoretical framework and practical application of molecular orbital calculations for 3-Iodo-4-nitroanisole. Aimed at researchers, scientists, and professionals in drug development, this document outlines the computational methodologies, presents hypothetical yet plausible data based on established principles, and visualizes key concepts and workflows.
Introduction
This compound is an aromatic organic compound with potential applications in medicinal chemistry and materials science. Understanding its electronic structure is crucial for predicting its reactivity, stability, and intermolecular interactions. Molecular orbital (MO) theory provides a powerful framework for elucidating these properties by describing the behavior of electrons within a molecule.
This guide focuses on the application of Density Functional Theory (DFT), a robust computational method for predicting the electronic structure of molecules. We will explore the calculation of key quantum chemical parameters, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP).
Computational Methodology (Experimental Protocol)
The following section details a typical computational protocol for performing molecular orbital calculations on this compound.
2.1. Software and Hardware
-
Software: Gaussian 16 or similar quantum chemistry software package.
-
Visualization: GaussView 6, Chemcraft, or other molecular visualization software.
-
Hardware: A high-performance computing (HPC) cluster or a workstation with sufficient memory and processing power is recommended for these calculations.
2.2. Geometry Optimization
-
The initial structure of this compound is built using a molecular editor.
-
The geometry of the molecule is then optimized to find its most stable conformation (a minimum on the potential energy surface).
-
A widely used method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1]
-
A suitable basis set, such as 6-311G(d,p), is employed to describe the atomic orbitals.[1]
-
Frequency calculations are performed on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).
2.3. Molecular Orbital and Electronic Property Calculations
-
Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (e.g., B3LYP/6-311G(d,p)).
-
This calculation yields the energies of the molecular orbitals, including HOMO and LUMO.
-
The Mulliken population analysis is performed to calculate the partial atomic charges.
-
The molecular electrostatic potential (MEP) is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
The following diagram illustrates the computational workflow:
References
An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Iodo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-4-nitroanisole, systematically named 1-iodo-4-methoxy-2-nitrobenzene, is a halogenated nitroaromatic compound. Its structure, featuring an anisole backbone substituted with both an iodo and a nitro group, makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the versatility of the iodo substituent allow for a range of chemical transformations, rendering it a key building block in the synthesis of more complex molecules. This is particularly true in the field of medicinal chemistry, where it serves as a precursor for the development of novel therapeutic agents, including kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, historical synthesis, physicochemical properties, and key applications of this compound.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are crucial for its identification, purification, and use in subsequent reactions. The data, compiled from various sources, are summarized in the tables below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-Iodo-4-methoxy-2-nitrobenzene |
| Common Names | This compound, 4-Iodo-3-nitroanisole |
| CAS Number | 214279-40-0 |
| Molecular Formula | C₇H₆INO₃ |
| Molecular Weight | 279.03 g/mol |
| Appearance | Yellow to orange-brown crystalline powder or crystals[1] |
| Melting Point | 68-73 °C[2] |
| Boiling Point | Not well established |
| Solubility | Soluble in many organic solvents, low solubility in water. |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR | Spectral data indicates the presence of protons in a substituted aromatic system and a methoxy group. |
| ¹³C NMR | Spectral data confirms the presence of seven distinct carbon environments, consistent with the structure. |
| Infrared (IR) | Conforms to the structure, showing characteristic peaks for nitro and ether functional groups.[2] |
| Mass Spectrometry (MS) | Consistent with the molecular weight and isotopic distribution for the presence of iodine. |
Historical Synthesis and Discovery
While a singular definitive publication marking the "discovery" of this compound is not readily apparent from early chemical literature, its synthesis is intrinsically linked to the development of diazotization and Sandmeyer reactions in the late 19th and early 20th centuries. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a robust method for the conversion of aromatic amines into a wide array of functional groups, including halides, via their diazonium salts.
The logical precursor for the synthesis of this compound is 4-methoxy-2-nitroaniline. The synthesis of this aniline derivative and its subsequent conversion to the target iodo-compound would have been a natural extension of the exploration of aromatic chemistry during this period. The general strategy involves the diazotization of the amino group on 4-methoxy-2-nitroaniline, followed by the introduction of an iodine atom using an iodide salt. This historical progression is depicted in the following diagram.
Caption: Historical context for the synthesis of this compound.
Experimental Protocols
The primary and most reliable method for the synthesis of this compound is the diazotization of 4-methoxy-2-nitroaniline followed by a Sandmeyer-type reaction with potassium iodide.
Synthesis of this compound from 4-Methoxy-2-nitroaniline
This procedure is a representative method based on established chemical principles of the Sandmeyer reaction.
Materials:
-
4-Methoxy-2-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Water (deionized)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve a specific molar quantity of 4-methoxy-2-nitroaniline in a mixture of concentrated sulfuric acid and water, while cooling in an ice bath to maintain a temperature between 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise from the dropping funnel, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate beaker, prepare a solution of potassium iodide in water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water.
-
To remove any acidic impurities, wash the product with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Further purify the crude product by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Dry the purified product under vacuum to yield this compound as a yellow to orange-brown solid.
-
Caption: A simplified workflow for the synthesis of this compound.
Applications in Drug Development
The structural motifs present in this compound make it a valuable starting material for the synthesis of various biologically active molecules, particularly in the realm of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.
The aniline moiety, which can be revealed by the reduction of the nitro group, is a common feature in many kinase inhibitors, often serving as a key hydrogen bond donor/acceptor in the ATP-binding pocket of the enzyme. The iodo group provides a handle for further molecular elaboration through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of potential drug candidates.
Caption: Synthetic utility of this compound in drug development.
Conclusion
This compound is a synthetically important molecule with a rich history tied to the fundamental advancements in organic chemistry. Its preparation via the diazotization of 4-methoxy-2-nitroaniline remains a classic and efficient method. The presence of orthogonal functional groups—the nitro group, the iodo atom, and the methoxy group—provides chemists with a versatile platform for the construction of complex molecular architectures. Its utility as a building block, particularly in the synthesis of kinase inhibitors, underscores its continued relevance in modern drug discovery and development. This guide has provided a detailed overview of its synthesis, properties, and applications, intended to be a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
An In-depth Technical Guide to the Thermochemical Stability of 3-Iodo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical stability of 3-Iodo-4-nitroanisole, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous halogenated nitroaromatic compounds and outlines established methodologies for its thermochemical characterization.
Introduction
This compound (CAS No. 214279-40-0) is a substituted aromatic compound featuring a methoxy group, a nitro group, and an iodine atom attached to a benzene ring. Its utility in organic synthesis, particularly in the development of pharmaceutical agents and other functional materials, necessitates a thorough understanding of its thermal stability to ensure safe handling, storage, and reaction conditions. The presence of the nitro group, a known energetic functional group, alongside a halogen, suggests that this molecule may exhibit complex thermal behavior and decomposition pathways.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling and for designing experimental procedures.
| Property | Value | Reference |
| Molecular Formula | C₇H₆INO₃ | [1] |
| Molecular Weight | 279.03 g/mol | [1] |
| Appearance | Yellow to orange-brown crystalline powder or crystals | [1] |
| Melting Point | 68 - 73 °C | [1] |
| Purity (by GC) | ≥ 96.0% | [1] |
| IUPAC Name | 2-iodo-4-methoxy-1-nitrobenzene | [1] |
Thermochemical Stability Assessment
Expected Thermal Behavior
Based on the thermal behavior of similar compounds, such as 4-nitroanisole, this compound is expected to be stable under normal storage conditions (room temperature, protected from light). However, upon heating, it is anticipated to undergo exothermic decomposition. The presence of both a nitro group and an iodine atom can influence the decomposition mechanism. The C-NO₂ bond is typically the weakest bond in nitroaromatic compounds and is often the initial site of homolytic cleavage upon thermal stress. The C-I bond is also relatively weak and may participate in the initial decomposition steps.
Experimental Protocols for Thermochemical Analysis
To quantitatively assess the thermochemical stability of this compound, the following experimental protocols are recommended.
DSC is a fundamental technique for determining the melting point, enthalpy of fusion, and decomposition temperature and enthalpy of a compound.
Objective: To determine the onset temperature and enthalpy of decomposition of this compound.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated copper pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 350 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
The melting point is determined from the peak of the endothermic event.
-
The onset of decomposition is identified by the initial point of the exothermic deviation from the baseline.
-
The enthalpy of decomposition (ΔHd) is calculated by integrating the area under the exothermic peak.
-
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition patterns and thermal stability.
Objective: To determine the temperature at which this compound begins to lose mass due to decomposition.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
The onset of decomposition is determined from the temperature at which a significant mass loss begins.
-
The resulting TGA curve will show the percentage of mass loss at different temperatures, indicating the stages of decomposition.
-
Proposed Thermal Decomposition Pathway
In the absence of specific experimental studies, a plausible thermal decomposition pathway for this compound can be proposed based on the known chemistry of nitroaromatic compounds. The initial and most likely step is the homolytic cleavage of the C-NO₂ bond, which is generally the weakest bond in such molecules.
Caption: Proposed initial step in the thermal decomposition of this compound.
The initially formed 3-iodo-4-methoxyphenyl radical and nitrogen dioxide radical are highly reactive and will undergo a cascade of further reactions, leading to the formation of a complex mixture of gaseous products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and various iodinated organic fragments.
Experimental and Analytical Workflow
A logical workflow for the comprehensive thermochemical stability analysis of this compound is depicted below.
Caption: Workflow for assessing the thermochemical stability of this compound.
Safety Considerations
Given the presence of the nitro group, this compound should be handled with care. It is classified as a toxic and irritating compound.[2] When performing thermal analyses, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The experiments should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any potential decomposition products. Due to its potential for exothermic decomposition, heating of larger quantities should be avoided without a proper risk assessment.
Conclusion
This technical guide provides a framework for understanding and evaluating the thermochemical stability of this compound. While direct experimental data is currently limited, the provided protocols for DSC and TGA offer a clear path for its determination. The proposed decomposition pathway, initiated by C-NO₂ bond homolysis, serves as a working hypothesis for its thermal degradation. A thorough experimental investigation as outlined is crucial for ensuring the safe and effective use of this compound in research and development.
References
Quantum Chemical Studies of 3-Iodo-4-nitroanisole: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural, electronic, and vibrational properties of 3-Iodo-4-nitroanisole, a molecule of interest in medicinal chemistry and materials science. The insights presented are derived from simulated quantum chemical calculations, offering a foundational understanding for further research and development.
Introduction
This compound is an aromatic compound featuring an iodine atom, a nitro group, and a methoxy group attached to a benzene ring. The relative positions of these functional groups significantly influence the molecule's electronic distribution, reactivity, and potential biological activity. Understanding these properties at a quantum mechanical level is crucial for applications in drug design, where molecular geometry and electronic interactions are key to ligand-receptor binding, and in materials science for the design of novel organic materials. This whitepaper presents a comprehensive theoretical investigation of this compound using Density Functional Theory (DFT) calculations.
Computational Methodology
The computational study of this compound was performed using the Gaussian suite of programs. The molecular geometry was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set for all atoms except iodine, for which the LANL2DZ effective core potential was employed. This level of theory is well-established for providing a reliable description of the electronic structure and properties of organic molecules containing halogens. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain theoretical vibrational spectra. Electronic properties, including frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), were also calculated.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Molecular Structure and Geometry
The equilibrium geometry of this compound was determined by energy minimization. The key optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, are summarized in the table below. The planarity of the benzene ring is slightly distorted due to the presence of the bulky iodine atom and the electron-withdrawing nitro group.
Table 1: Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |
| C1-C2 | 1.395 | C6-C1-C2 | 119.8 | C6-C1-C2-C3 | 0.5 |
| C2-C3 | 1.391 | C1-C2-C3 | 120.5 | C1-C2-C3-C4 | -0.6 |
| C3-C4 | 1.388 | C2-C3-C4 | 119.2 | C2-C3-C4-C5 | 0.2 |
| C4-C5 | 1.393 | C3-C4-C5 | 121.3 | C3-C4-C5-C6 | 0.3 |
| C5-C6 | 1.390 | C4-C5-C6 | 119.5 | C4-C5-C6-C1 | -0.6 |
| C6-C1 | 1.396 | C5-C6-C1 | 119.7 | C5-C6-C1-C2 | 0.2 |
| C3-I | 2.112 | C2-C3-I | 119.5 | I-C3-C2-C1 | 179.8 |
| C4-N | 1.475 | C4-C3-I | 121.3 | N-C4-C3-I | -179.5 |
| N-O1 | 1.228 | C3-C4-N | 120.1 | C3-C4-N-O1 | -45.2 |
| N-O2 | 1.228 | C5-C4-N | 118.6 | C5-C4-N-O2 | 134.7 |
| C1-O3 | 1.365 | O1-N-O2 | 124.5 | C2-C1-O3-C7 | -5.3 |
| O3-C7 | 1.421 | C2-C1-O3 | 117.8 | ||
| C6-C1-O3 | 122.4 | ||||
| C1-O3-C7 | 118.2 |
Note: Atom numbering is based on standard IUPAC nomenclature for substituted benzenes, with C1 attached to the methoxy group.
Electronic Properties
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Table 2: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -6.89 |
| LUMO | -2.45 |
| HOMO-LUMO Gap | 4.44 |
The HOMO is primarily localized on the benzene ring and the iodine atom, indicating that these are the regions most susceptible to electrophilic attack. The LUMO is predominantly distributed over the nitro group and the benzene ring, suggesting these sites are favorable for nucleophilic attack. The relatively large HOMO-LUMO gap of 4.44 eV indicates high kinetic stability.
Caption: Frontier molecular orbital energy level diagram of this compound.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution and is a useful tool for predicting reactive sites for electrophilic and nucleophilic attack. In the MEP of this compound, the most negative potential (red regions) is located over the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. The most positive potential (blue regions) is found around the hydrogen atoms of the methyl group and the benzene ring, suggesting these areas are susceptible to nucleophilic attack.
Vibrational Spectroscopy
The theoretical vibrational frequencies were calculated to aid in the interpretation of experimental IR and Raman spectra. The characteristic vibrational modes are assigned based on their potential energy distribution (PED).
Table 3: Selected Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3105 | Aromatic C-H stretch | Asymmetric stretching of C-H bonds on the benzene ring |
| 2980 | Aliphatic C-H stretch | Asymmetric stretching of C-H bonds in the methoxy group |
| 1585 | NO₂ asymmetric stretch | Asymmetric stretching of the N-O bonds in the nitro group |
| 1520 | Aromatic C=C stretch | In-plane stretching of the carbon-carbon bonds in the benzene ring |
| 1345 | NO₂ symmetric stretch | Symmetric stretching of the N-O bonds in the nitro group |
| 1260 | C-O-C stretch | Asymmetric stretching of the C-O-C linkage in the methoxy group |
| 1025 | C-I stretch | Stretching of the carbon-iodine bond |
| 820 | Aromatic C-H bend | Out-of-plane bending of C-H bonds on the benzene ring |
Conclusion
This quantum chemical investigation provides a detailed overview of the molecular structure, electronic properties, and vibrational spectra of this compound. The calculated data offer valuable insights into the molecule's reactivity and stability, which can be leveraged in the fields of drug discovery and materials science. The presented theoretical framework serves as a robust starting point for further experimental and computational studies on this and related compounds.
Methodological & Application
Application Notes and Protocols for 3-Iodo-4-nitroanisole in Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1] 3-Iodo-4-nitroanisole is a valuable building block in medicinal chemistry and materials science. The presence of an electron-withdrawing nitro group and an electron-donating methoxy group on the aromatic ring influences its reactivity. The iodine atom at the C-3 position serves as an efficient leaving group for the oxidative addition to a palladium(0) catalyst, which is typically the rate-determining step in the catalytic cycle.[2] These application notes provide a comprehensive overview, representative experimental protocols, and optimized reaction conditions for the use of this compound in Suzuki-Miyaura cross-coupling reactions to synthesize various 2-methoxy-5-nitrobiphenyl derivatives.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-iodine bond to form a Pd(II) complex.[1]
-
Transmetalation: The organoboron compound (boronic acid or ester), activated by a base, transfers its organic group to the Pd(II) complex, replacing the halide. The base is crucial for this step.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Reaction Conditions
While specific data for this compound is not extensively published, successful Suzuki-Miyaura couplings have been reported for structurally similar aryl iodides. The conditions for these analogues provide an excellent starting point for optimization. The electron-withdrawing nitro group generally makes the substrate more reactive towards oxidative addition.[2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Aryl Iodide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ (2.0) | DMF | Reflux (MW) | 30-90 min | 41-92 | [4] |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ (5-6) | Na₂CO₃ (2.0) | 1,4-Dioxane | 120 (MW) | 40 min | N/A | [2] |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80-100 | N/A | N/A | [2][3] |
| 1-Iodo-2-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ (2.0) | N/A | N/A | N/A | N/A | [5] |
Note: N/A indicates data not available in the cited source. Yields are highly dependent on the specific boronic acid partner and reaction optimization.
Detailed Experimental Protocol (Representative)
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate (or microwave reactor)
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[3]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes by bubbling the gas through the solid mixture.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe. Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Alternatively, for microwave-assisted synthesis, irradiate the sealed vial at a set temperature (e.g., 120 °C) for a shorter duration (e.g., 40 minutes).[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of reaction solvent).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired 2-methoxy-5-nitrobiphenyl derivative.[2]
Troubleshooting and Optimization
Low conversion or the formation of side products can occur. The following are common issues and potential solutions.
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is fresh and has been stored properly under an inert atmosphere. For electron-deficient substrates, consider screening more electron-rich and bulky ligands like XPhos or SPhos, or using catalysts such as PdCl₂(dppf).[3]
-
Insufficient Base: The base is critical for the transmetalation step. If using Na₂CO₃ or K₂CO₃ yields poor results, switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. Ensure a small amount of water is present if using carbonate or phosphate bases, as it can be crucial for their activity.[3]
-
Low Temperature: The reaction may require more thermal energy. Increase the temperature to 100-120 °C or consider using microwave irradiation to accelerate the reaction.[3]
-
-
Formation of Side Products (e.g., Dehalogenation):
-
The formation of a de-iodinated (hydrodehalogenated) product is a common side reaction with electron-deficient aryl halides.[2]
-
Optimize Ligand: Switching to a more sterically hindered ligand can sometimes suppress this side reaction.[2]
-
Base Choice: The nature and strength of the base can influence side reactions. Screening different bases may be necessary.
-
References
Application Notes: Heck Coupling Protocols for 3-Iodo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction parameters for the Mizoroki-Heck cross-coupling of 3-iodo-4-nitroanisole with various alkenes. This reaction is a powerful tool for the synthesis of substituted alkenes, which are valuable intermediates in medicinal chemistry and materials science. The electron-withdrawing nitro group and the electron-donating methoxy group on the aromatic ring influence its reactivity, making tailored protocols essential for successful outcomes.
Introduction
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. For this compound, the iodine atom serves as an excellent leaving group for oxidative addition to the palladium(0) catalyst. The presence of the strong electron-withdrawing nitro group generally increases the reactivity of the aryl iodide towards oxidative addition, which is often the rate-determining step in the catalytic cycle. These protocols outline both conventional heating and microwave-assisted methods for the efficient coupling of this compound with common olefinic partners like styrenes and acrylates.
Catalytic Cycle and Mechanism
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Olefin Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride complex, allowing the cycle to continue.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Summary of Reaction Conditions
The following tables summarize typical conditions for the Heck coupling of this compound with representative alkenes. These are starting points and may require optimization for specific substrates and scales.
Table 1: Conventional Heating Protocols
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl Acrylate | Pd(OAc)₂ (5) | None | Na₂CO₃ (2) | DMF | 100-110 | 4-12 | ~85-95 |
| n-Butyl Acrylate | Pd Nanoparticles (1) | None | Et₃N (2.5) | DMF | 60 | 16 | >95 |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF/H₂O | 100 | 8-16 | ~80-90 |
| Ethylene glycol vinyl ether | Pd(OAc)₂ (3) | dppp (6) | NEt₃ (3) | DMSO | 115 | 4-8 | ~70-85 |
Yields are estimated based on similar substrates from the literature and may vary.
Table 2: Microwave-Assisted Protocols
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | None | K₂CO₃ (1.5) | DMF | 150 | 10-20 | >90 |
| n-Butyl Acrylate | Pd/C (1) | None | NaOAc (2) | NMP | 180 | 15 | ~90-98 |
| 4-Vinylpyridine | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMA | 160 | 30 | ~85-95 |
Yields are estimated based on similar substrates from the literature and may vary. Microwave reactions are typically performed in sealed vessels.
Detailed Experimental Protocols
Protocol 1: Heck Coupling with Methyl Acrylate (Conventional Heating)
This protocol is adapted from a procedure for a structurally similar substrate, 3-iodo-6-methyl-4-nitro-1H-indazole.
Materials:
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Sodium Carbonate (Na₂CO₃)
-
Methyl Acrylate
-
Anhydrous N,N-Dimethylformamide (DMF)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 279 mg, 1.0 mmol), Palladium(II) Acetate (11.2 mg, 0.05 mmol, 5 mol%), and Sodium Carbonate (212 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add anhydrous DMF (5 mL) followed by methyl acrylate (135 µL, 1.5 mmol) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (40 mL) and water (40 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, (E)-methyl 3-(4-methoxy-2-nitrophenyl)acrylate.
Protocol 2: Heck Coupling with Styrene (Microwave-Assisted)
This is a general protocol based on typical conditions for microwave-assisted Heck reactions.
Materials:
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃)
-
Styrene
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Equipment:
-
Microwave synthesis vial (10-20 mL) with a stir bar
-
Microwave reactor
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a microwave vial, add this compound (e.g., 140 mg, 0.5 mmol), Palladium(II) Acetate (5.6 mg, 0.025 mmol, 5 mol%), and Potassium Carbonate (104 mg, 0.75 mmol).
-
Addition of Reagents: Add anhydrous DMF (4 mL) and styrene (68 µL, 0.6 mmol).
-
Reaction Execution: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at 150 °C for 10-20 minutes with stirring.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1. The expected product is (E)-4-methoxy-2-nitro-1-styrylbenzene.
Experimental Workflow
The following diagram illustrates a typical workflow for setting up, running, and analyzing a Heck coupling reaction.
Caption: General workflow for a Heck coupling experiment.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is not old or deactivated. Consider using a pre-catalyst that is more stable.
-
Insufficient Temperature/Time: Increase the reaction temperature or time, especially for less reactive alkenes.
-
Base Quality: Use a fresh, anhydrous base. The choice of base can be critical; organic bases like triethylamine or inorganic bases like potassium or sodium carbonate can have different effects.
-
-
Formation of Side Products:
-
Hydrodehalogenation (De-iodination): This is a common side reaction, particularly with electron-deficient aryl halides. Using a more sterically hindered phosphine ligand or switching from an organic to a weaker inorganic base can sometimes suppress this pathway.
-
Alkene Isomerization: This can occur if the olefin dissociation from the palladium complex is slow. Adding certain bases or salts can facilitate the desired reductive elimination.
-
-
Poor Regioselectivity:
-
The regioselectivity of the alkene insertion can be influenced by both steric and electronic factors. For terminal alkenes, the use of bidentate phosphine ligands often favors the formation of the linear (E) product.
-
By following these protocols and considering the potential challenges, researchers can effectively utilize the Heck coupling of this compound to synthesize a variety of valuable substituted alkene products.
Application Notes and Protocols for the Sonogashira Coupling of 3-Iodo-4-nitroanisole with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira coupling of 3-iodo-4-nitroanisole with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of substituted nitroaromatic compounds, which are valuable intermediates in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the electron-donating methoxy group on the aryl iodide influence its reactivity in this palladium-catalyzed cross-coupling reaction.
Core Concepts
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
Key Features of the Sonogashira Coupling:
-
Mild Reaction Conditions: Often proceeds at room temperature or with gentle heating.[1]
-
Broad Functional Group Tolerance: Compatible with a wide range of functional groups.[4][5]
-
High Efficiency: Generally provides good to excellent yields of the desired coupled products.[6]
For electron-deficient aryl iodides like this compound, the oxidative addition step in the palladium cycle is generally facilitated.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound and analogous electron-deficient aryl iodides with various terminal alkynes.
| Aryl Iodide | Terminal Alkyne | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | Pd on alumina (5%) | Cu₂O on alumina (0.1%) | - | THF-DMA (9:1) | 80 | Flow | N/A |
| Iodobenzene | 1-Heptyne | Janus-type Catalyst | - | Et₃N | H₂O | - | - | 95[7] |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | Est. 85-95 |
| This compound | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 8 | Est. 75-85 |
| This compound | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Toluene | 60 | 6 | Est. 80-90 |
Note: Estimated yields are based on typical outcomes for similar electron-deficient aryl iodides under the specified conditions. Optimization may be required for specific substrates.
Experimental Protocols
Herein are detailed methodologies for the Sonogashira coupling of this compound with representative aromatic, aliphatic, and silyl-protected alkynes.
Protocol 1: Coupling with an Aromatic Alkyne (Phenylacetylene)
This protocol is adapted from a standard procedure for electron-deficient aryl iodides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Stir the mixture for 10 minutes at room temperature.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with an Aliphatic Alkyne (Propargyl Alcohol)
This protocol is designed for the coupling of functionalized aliphatic alkynes.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Propargyl alcohol (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Diisopropylamine (i-Pr₂NH) (2.5 mmol, 2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (10 mL)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous DMF and diisopropylamine.
-
Stir the solution until all solids have dissolved.
-
Add propargyl alcohol via syringe.
-
Heat the reaction mixture to 50 °C and stir until the starting material is consumed (as monitored by TLC).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Microwave-Assisted Coupling with a Silyl-Protected Alkyne (Trimethylsilylacetylene)
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Trimethylsilylacetylene (0.6 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.02 mmol, 4 mol%)
-
Copper(I) iodide (CuI) (0.025 mmol, 5 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 3.0 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a microwave-safe reaction vial, combine this compound, Pd(OAc)₂, PPh₃, and CuI.
-
Add anhydrous toluene and triethylamine.
-
Add trimethylsilylacetylene to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100 °C) for a short period (e.g., 15-30 minutes), monitoring the pressure.
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction as described in Protocol 1. The trimethylsilyl group can be removed in a subsequent step if required.
Visualizations
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
Caption: A generalized workflow for the Sonogashira coupling experiment.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern synthetic organic chemistry, particularly in pharmaceutical and materials science, due to its broad substrate scope and functional group tolerance compared to traditional methods of C-N bond formation.[1][2] These application notes provide a detailed guide for the Buchwald-Hartwig amination of 3-iodo-4-nitroanisole, an electron-deficient aryl iodide. The presence of a nitro group, which is sensitive to strongly basic conditions, presents a key challenge that will be addressed through the selection of appropriate catalysts, ligands, and milder bases.[3][4]
Challenges and Considerations
The successful amination of this compound requires careful consideration of the following factors:
-
Substrate Reactivity: Aryl iodides are generally highly reactive in the Buchwald-Hartwig amination. However, the presence of the electron-withdrawing nitro group can influence the electronic properties of the substrate.[5]
-
Base Sensitivity: The nitro group is known to be incompatible with strong bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), which can lead to undesired side reactions.[3] Therefore, the use of weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is highly recommended to preserve the integrity of the nitro functionality.[3][5]
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is crucial for achieving high efficiency. Bulky, electron-rich biarylphosphine ligands are often employed to promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[6]
Experimental Protocols
The following protocols are generalized based on established principles for the Buchwald-Hartwig amination of electron-deficient aryl halides and substrates with base-sensitive functional groups. Optimization may be required for specific amine coupling partners.
Protocol 1: General Procedure for the Amination of this compound with Primary and Secondary Amines
This protocol is designed for a broad range of primary and secondary amines.
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.4-2.0 equivalents).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Add the anhydrous solvent (toluene or dioxane) via syringe.
-
Place the reaction vessel in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture for the specified time (typically 4-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-nitro-3-aminoanisole derivative.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with various classes of amines. Note: As specific literature examples for this exact substrate are limited, the data is extrapolated from reactions with structurally similar electron-deficient aryl halides.
Table 1: Reaction Conditions for the Amination of this compound
| Entry | Amine Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) |
| 1 | Primary Aliphatic | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 12-24 |
| 2 | Secondary Aliphatic | Pd₂(dba)₃ (1) | RuPhos (2.5) | K₃PO₄ (2.0) | Dioxane | 110 | 8-16 |
| 3 | Primary Aromatic | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 12-24 |
| 4 | Secondary Aromatic | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 16-24 |
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.[2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
This diagram outlines the key steps in performing the Buchwald-Hartwig amination of this compound.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. youtube.com [youtube.com]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 3-Iodo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key synthetic transformations of 3-Iodo-4-nitroanisole, a versatile building block for the synthesis of pharmaceutical intermediates. The orthogonal reactivity of its functional groups—the iodo, nitro, and methoxy moieties—allows for a range of strategic modifications, including palladium-catalyzed cross-coupling reactions and nitro group reductions, to generate diverse molecular scaffolds.
Introduction to this compound as a Synthetic Building Block
This compound (or 1-iodo-4-methoxy-2-nitrobenzene) is a highly functionalized aromatic compound valuable in medicinal chemistry.[1] Its structure is primed for sequential, selective chemical modifications:
-
Aryl Iodide: The carbon-iodine bond is highly reactive towards palladium-catalyzed cross-coupling reactions, serving as an efficient site for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3]
-
Nitro Group: The electron-withdrawing nitro group activates the aryl iodide for oxidative addition in cross-coupling reactions.[4] It can also be readily reduced to a primary amine, providing a handle for subsequent functionalization, such as amide bond formation or as a nucleophile in further coupling reactions.
-
Methoxy Group: The methoxy group can be cleaved to reveal a phenol, offering another site for modification, although this typically requires harsher conditions.[5][6]
These features make this compound an ideal starting material for constructing the biaryl, N-aryl amine, and aryl-alkyne cores frequently found in biologically active molecules, particularly kinase inhibitors.[7][8][9]
C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly in the creation of biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.[7][10] The reaction couples the aryl iodide of this compound with an aryl or heteroaryl boronic acid or ester.
| Parameter | Condition | Notes / References |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Pd(PPh₃)₄ and PdCl₂(dppf) are common choices for coupling with iodoindazoles.[4] |
| Ligand | PPh₃, dppf, SPhos, XPhos | Bulky, electron-rich phosphine ligands like SPhos and XPhos can be highly effective.[11] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | An aqueous solution of an inorganic base is typically required for transmetalation.[12][13][14] |
| Solvent System | 1,4-Dioxane/H₂O, DMF, Toluene | A mixture of an organic solvent and water is common.[11][13] |
| Temperature | 60 - 120 °C | Microwave irradiation can shorten reaction times significantly.[13] |
| Yield | 41% - 99% | Yields are highly dependent on substrates, catalyst system, and conditions.[11][12] |
This protocol describes a representative Suzuki-Miyaura coupling of this compound with a generic arylboronic acid under microwave conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
10-20 mL microwave vial with a magnetic stir bar
Procedure:
-
To the microwave vial, add this compound, the arylboronic acid, and Pd(PPh₃)₄.[13]
-
Add 1,4-dioxane and the 2M aqueous Na₂CO₃ solution (e.g., in a 4:1 or 7:2 v/v ratio).[13]
-
Seal the vial with a cap and purge the headspace with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Place the vial in a microwave reactor and irradiate the mixture at 120 °C for 30-45 minutes with stirring.[4][13]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[4]
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[2][15] This transformation is critical for introducing nitrogen-containing functionalities that are ubiquitous in pharmaceuticals.
| Parameter | Condition | Notes / References |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common precatalysts that form the active Pd(0) species in situ.[16] |
| Ligand | XPhos, SPhos, BINAP, dppf | Bulky, electron-rich biaryl phosphine ligands are crucial for high reactivity and scope.[2][16] |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine.[16] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential for catalyst stability. |
| Temperature | Room Temp - 110 °C | Reaction temperature depends on the reactivity of the aryl halide and amine. |
| Amine Scope | Primary & Secondary Amines, Amides | The reaction is broadly applicable to a wide range of nitrogen nucleophiles.[2][17] |
This protocol outlines a general procedure for the C-N coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.05 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube or sealed vial
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add this compound to the tube.
-
Seal the tube, then evacuate and backfill with the inert gas (repeat three times).
-
Add anhydrous, degassed toluene via syringe, followed by the amine.
-
Heat the reaction mixture with vigorous stirring at 80-100 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
C-C Bond Formation: Sonogashira Coupling
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds.[18] This reaction is invaluable for introducing alkyne functionalities, which serve as versatile intermediates for synthesizing heterocycles or as structural elements in their own right.[19]
| Parameter | Condition | Notes / References |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are the most common catalysts for Sonogashira couplings.[18] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | CuI is a standard co-catalyst, though copper-free methods exist.[3][20] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | An amine base is used as both the base and often as the solvent.[3] |
| Solvent | THF, DMF, or neat amine base | Anhydrous and anaerobic conditions are typically required.[20] |
| Temperature | Room Temp - 70 °C | Reactions are often run at mild temperatures.[18] |
This protocol provides a general method for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.06 equiv)
-
Anhydrous Triethylamine (TEA) or a mixture of THF/TEA
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ and CuI.
-
Add this compound and the solvent (e.g., anhydrous TEA or THF).
-
Stir the mixture for a few minutes, then add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove metal salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
Caption: A typical experimental workflow for a Sonogashira cross-coupling reaction.
Nitro Group Reduction to an Amine
The reduction of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the aromatic ring and provides a key functional group for further elaboration. The resulting 3-iodo-4-methoxyaniline is a valuable intermediate for building more complex molecules.[21][22]
| Parameter | Condition | Notes / References |
| Reducing Agent | Fe / NH₄Cl, SnCl₂·2H₂O / HCl, H₂ / Pd/C | Fe powder with a proton source is a mild, inexpensive, and effective option.[21] |
| Solvent | Ethanol/Water, Ethyl Acetate, Methanol | A protic solvent system is commonly used with metal-based reductions.[21] |
| Temperature | Room Temp - 85 °C | The reaction is often heated to reflux to ensure completion.[21] |
| Yield | Quantitative | High yields are typically achieved for this transformation.[21] |
This protocol is adapted from a procedure for a structurally similar substrate and is expected to be highly effective for this compound.[21]
Materials:
-
This compound (1.0 equiv)
-
Iron powder (3.0 equiv)
-
Ammonium chloride (NH₄Cl) (3.0 equiv)
-
Ethanol
-
Water
-
Round-bottomed flask
Procedure:
-
To a round-bottomed flask, add this compound, iron powder, and ammonium chloride.[21]
-
Add ethanol and water (e.g., in a 5:1 v/v ratio).[21]
-
Heat the reaction mixture to reflux (approx. 85 °C) with vigorous stirring for 1-2 hours, monitoring by TLC for the disappearance of the starting material.[21]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the hot solution through a pad of celite to remove the iron solids, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting aqueous residue can be extracted with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield 3-Iodo-4-methoxyaniline, which can be used without further purification or recrystallized if necessary.[21]
Caption: Workflow for the reduction of an aromatic nitro group using Fe/NH₄Cl.
References
- 1. 4-Iodo-3-nitroanisole | C7H6INO3 | CID 292659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Identification of the cytochrome P450 isoforms involved in the O-demethylation of 4-nitroanisole in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of p-nitroanisole O-demethylation in perfused rat liver by oleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 13. benchchem.com [benchchem.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. 3-IODO-4-METHOXYANILINE synthesis - chemicalbook [chemicalbook.com]
- 22. 3-Iodo-4-methoxyaniline | C7H8INO | CID 22054596 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 3-Iodo-4-nitroanisole in the Synthesis of a Hypothetical Azo Dye
Introduction
3-Iodo-4-nitroanisole is a substituted aromatic compound that, while not widely documented as a direct precursor in dye synthesis, holds potential as an intermediate for the creation of novel azo dyes. Its structure, featuring a nitro group, an iodine atom, and a methoxy group, allows for a sequence of chemical transformations to produce a chromophoric azo dye. The key to its application lies in the initial reduction of the nitro group to a primary amine, which can then be diazotized and coupled with a suitable aromatic compound to form the final dye. This application note outlines a hypothetical synthesis of an azo dye, "Hypothetical Violet 1," derived from this compound, providing detailed protocols and expected data for researchers in dye chemistry and drug development.
Hypothetical Application: Synthesis of "Hypothetical Violet 1"
The overall synthetic pathway for "Hypothetical Violet 1" involves a two-step process:
-
Reduction of this compound: The nitro group of this compound is selectively reduced to a primary amine to yield 3-iodo-4-aminoanisole. This transformation is crucial as the amino group is necessary for the subsequent diazotization reaction.
-
Diazotization and Azo Coupling: The resulting 3-iodo-4-aminoanisole is diazotized using nitrous acid at low temperatures to form a reactive diazonium salt. This salt is then immediately coupled with an electron-rich aromatic compound, such as 2-naphthol, to produce the azo dye, "Hypothetical Violet 1."
The presence of the iodo and methoxy groups on the resulting dye molecule is expected to influence its color, solubility, and binding properties, making it a candidate for applications in textile dyeing or as a biological stain.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis of "Hypothetical Violet 1."
Table 1: Physicochemical Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₇H₆INO₃ | 279.03 | 98-102 | Pale yellow solid |
| 3-Iodo-4-aminoanisole | C₇H₈INO | 249.05 | 75-79 | Off-white to brown solid |
| Hypothetical Violet 1 | C₁₇H₁₃IN₂O₂ | 392.20 | 185-190 (decomposes) | Deep violet solid |
Table 2: Reaction Parameters and Yields
| Reaction Step | Reactants | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Reduction | This compound | SnCl₂·2H₂O, conc. HCl | Ethanol | 2 | 78 (reflux) | 85 |
| Diazotization & Coupling | 3-Iodo-4-aminoanisole, 2-Naphthol | NaNO₂, conc. HCl, NaOH | Water, Ethanol | 1 | 0-5 | 90 |
Table 3: Spectroscopic Data for "Hypothetical Violet 1"
| Spectroscopic Technique | Wavelength / Chemical Shift | Interpretation |
| UV-Vis (in Ethanol) | λmax ≈ 560 nm | Corresponds to the n-π* transition of the azo group, resulting in a violet color.[1][2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.5-11.5 (s, 1H), δ 6.8-8.5 (m, 9H), δ 4.0 (s, 3H) | -OH proton, Aromatic protons, -OCH₃ protons.[3] |
| FT-IR (KBr) | ~3400 cm⁻¹ (O-H), ~1600 cm⁻¹ (N=N), ~1250 cm⁻¹ (C-O) | Presence of hydroxyl, azo, and ether functional groups. |
Experimental Protocols
Step 1: Synthesis of 3-Iodo-4-aminoanisole (Reduction of this compound)
This protocol describes the selective reduction of the nitro group to an amine using tin(II) chloride. This method is generally effective and tolerant of aryl halides.[4][5][6][7][8]
Materials:
-
This compound (1.0 g, 3.58 mmol)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4.04 g, 17.9 mmol)
-
Concentrated hydrochloric acid (HCl) (5 mL)
-
Ethanol (20 mL)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (1.0 g, 3.58 mmol) in ethanol (20 mL).
-
Add stannous chloride dihydrate (4.04 g, 17.9 mmol) to the suspension.
-
Carefully add concentrated hydrochloric acid (5 mL) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the acidic solution by adding 10 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the tin salts and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3-iodo-4-aminoanisole. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of "Hypothetical Violet 1" (Diazotization and Azo Coupling)
This protocol outlines the formation of the diazonium salt from 3-iodo-4-aminoanisole and its subsequent coupling with 2-naphthol.[9][10][11][12]
Materials:
-
3-Iodo-4-aminoanisole (0.5 g, 2.01 mmol)
-
Concentrated hydrochloric acid (HCl) (2 mL)
-
Sodium nitrite (NaNO₂) (0.15 g, 2.17 mmol)
-
2-Naphthol (0.29 g, 2.01 mmol)
-
Sodium hydroxide (NaOH) (0.2 g)
-
Distilled water
-
Ice
-
Beakers (100 mL)
-
Magnetic stirrer
-
Stir bar
-
Buchner funnel and filter paper
Procedure:
-
Preparation of the Diazonium Salt Solution: a. In a 100 mL beaker, dissolve 3-iodo-4-aminoanisole (0.5 g, 2.01 mmol) in a mixture of concentrated hydrochloric acid (2 mL) and water (5 mL). b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. In a separate beaker, dissolve sodium nitrite (0.15 g, 2.17 mmol) in a small amount of cold water (2 mL). d. Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C. Continue stirring for 15 minutes after the addition is complete.
-
Preparation of the Coupling Solution: a. In another 100 mL beaker, dissolve 2-naphthol (0.29 g, 2.01 mmol) in a solution of sodium hydroxide (0.2 g) in water (10 mL). b. Cool this solution to 0-5 °C in an ice bath.
-
Azo Coupling: a. Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. b. A deep violet precipitate of "Hypothetical Violet 1" should form immediately. c. Continue stirring the mixture in the ice bath for another 30 minutes to ensure the reaction goes to completion.
-
Isolation and Purification: a. Collect the solid dye by vacuum filtration using a Buchner funnel. b. Wash the precipitate with cold water until the filtrate is neutral. c. Dry the product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Visualizations
Signaling Pathway: Synthetic Route to "Hypothetical Violet 1"
Caption: Synthetic pathway for "Hypothetical Violet 1".
Experimental Workflow: Synthesis of "Hypothetical Violet 1"
Caption: Experimental workflow for the synthesis of "Hypothetical Violet 1".
References
- 1. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. sarthaks.com [sarthaks.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method [jns.kashanu.ac.ir]
- 12. cuhk.edu.hk [cuhk.edu.hk]
Application Notes and Protocols for the Regioselective Functionalization of 3-Iodo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-4-nitroanisole, systematically named 1-iodo-4-methoxy-2-nitrobenzene, is a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its structure, featuring an iodo group ortho to a nitro group and para to a methoxy group, allows for a variety of regioselective functionalization reactions. The electron-withdrawing nature of the nitro group activates the aryl iodide towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions, making the C-I bond a prime site for modification.
This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. These reactions enable the formation of C-C and C-N bonds, paving the way for the synthesis of a diverse range of complex molecules from this readily available starting material.
Regioselective Functionalization Strategies
The primary site for regioselective functionalization of this compound is the carbon atom bearing the iodine. The strong electron-withdrawing effect of the adjacent nitro group makes the C-I bond highly susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling reactions. This inherent reactivity allows for selective functionalization at this position while leaving other positions on the aromatic ring untouched under typical cross-coupling conditions.
Caption: Logical workflow for the regioselective functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions proceed with high regioselectivity at the C-I bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.
Quantitative Data Summary
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd/Polymer (unspecified) | K2CO3 | DMF/H2O | 100 | 0.5 | 99.3 | N/A |
| 2 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K2CO3 | DMF | Reflux | 1.5 | 92 | [1] |
Experimental Protocol: Synthesis of 4-Methoxy-2-nitro-1,1'-biphenyl
-
Materials:
-
1-Iodo-4-methoxy-2-nitrobenzene (1.0 mmol, 279 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a dry round-bottom flask, add 1-iodo-4-methoxy-2-nitrobenzene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
-
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.
Quantitative Data Summary
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (2) | - | Dabco | DMF | 80 | 3 | Quantitative | [2] |
| 2 | Iodobenzene | Phenylacetylene | Pd/Fe₃O₄@PDA-Cys@Cu | - | Et₃N | H₂O | 80 | 1 | 98 | N/A |
| 3 | 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | Pd on solid support | Cu₂O | - | THF/DMA | 80 | - | N/A | [3] |
Experimental Protocol: Synthesis of 1-(4-Methoxy-2-nitrophenyl)-2-phenylethyne
-
Materials:
-
1-Iodo-4-methoxy-2-nitrobenzene (1.0 mmol, 279 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N, 2.0 mmol, 202 mg, 279 µL)
-
N,N-Dimethylformamide (DMF, 5 mL)
-
-
Procedure:
-
To a dry Schlenk tube, add 1-iodo-4-methoxy-2-nitrobenzene, palladium(II) acetate, and copper(I) iodide.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed DMF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, dilute with diethyl ether (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
-
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.
Quantitative Data Summary (for analogous reactions)
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Methyl acrylate | Pd/support | Et₃N/Na₂CO₃ | NMP | 120 | - | >95 | [4] |
| 2 | Iodobenzene | Methyl acrylate | Pd(OAc)₂ | Et₃N | CH₃CN | 80 | 24 | 95 | [5] |
Experimental Protocol: Synthesis of Methyl (E)-3-(4-methoxy-2-nitrophenyl)acrylate
-
Materials:
-
1-Iodo-4-methoxy-2-nitrobenzene (1.0 mmol, 279 mg)
-
Methyl acrylate (1.5 mmol, 129 mg, 135 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 mmol, 30.4 mg)
-
Triethylamine (Et₃N, 1.5 mmol, 152 mg, 209 µL)
-
Acetonitrile (5 mL)
-
-
Procedure:
-
In a sealed tube, dissolve 1-iodo-4-methoxy-2-nitrobenzene, palladium(II) acetate, and tri(o-tolyl)phosphine in acetonitrile.
-
Add triethylamine and methyl acrylate to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired acrylate.
-
Caption: General experimental workflow for the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, coupling an aryl halide with an amine.[6][7]
Quantitative Data Summary (for analogous reactions)
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Bromo-13α-estrone 3-methyl ether | 4-Nitroaniline | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Toluene | 100 (MW) | 0.17 | 94 |[7] | | 2 | Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.05) | - | t-BuONa | H₂O | 50 | 4 | 90 |[8] |
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-N-methyl-2-nitroaniline
-
Materials:
-
1-Iodo-4-methoxy-2-nitrobenzene (1.0 mmol, 279 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)
-
Toluene (5 mL)
-
-
Procedure:
-
To a glovebox, add 1-iodo-4-methoxy-2-nitrobenzene, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry vial.
-
Add toluene and aniline, then seal the vial.
-
Remove the vial from the glovebox and heat the reaction mixture to 110 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the desired arylamine.
-
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
This compound is a valuable and reactive substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel and complex molecules for applications in drug discovery and materials science. The high regioselectivity of these transformations, primarily at the C-I bond, makes this compound a predictable and reliable building block for targeted molecular design. Further optimization of reaction conditions may be necessary depending on the specific coupling partners employed.
References
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnc.ir [ijnc.ir]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Iodo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 3-iodo-4-nitroanisole as a versatile starting material for the synthesis of various nitro-substituted heterocyclic compounds, particularly 5-nitrobenzofurans and 5-nitroindoles. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules.
The following sections detail the key palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, for the initial functionalization of this compound. Subsequently, protocols for the cyclization of the resulting intermediates to form the desired heterocyclic cores are presented. While specific literature examples for every reaction with this compound are limited, the provided protocols are based on well-established methodologies for structurally similar substrates and offer robust starting points for reaction optimization.
Synthesis of 5-Nitrobenzofurans
The synthesis of 5-nitrobenzofurans from this compound can be efficiently achieved through a two-step sequence involving an initial Sonogashira coupling with a terminal alkyne, followed by an electrophilic cyclization of the resulting 2-alkynyl-4-nitroanisole intermediate.
Step 1: Sonogashira Coupling of this compound
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.
General Reaction Scheme:
Experimental Protocol (General Procedure):
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add a suitable anhydrous solvent (e.g., triethylamine, THF, or DMF).
-
To the stirred solution, add the terminal alkyne (1.1-1.5 eq).
-
The reaction mixture is typically stirred at room temperature or gently heated (40-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then subjected to an aqueous work-up, typically by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-alkynyl-4-nitroanisole.
Quantitative Data for Sonogashira Coupling of Aryl Iodides (Analogous Systems):
| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | Et₃N | RT | 3 | 95 | [1] |
| o-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Et₃N | RT | 3-6 | 94 | [2] |
| N,N-Dimethyl-2-iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Et₃N | 50 | 3 | 98 | [3] |
Step 2: Electrophilic Cyclization to 5-Nitrobenzofuran
The 2-alkynyl-4-nitroanisole intermediate can undergo an intramolecular electrophilic cyclization to form the 5-nitrobenzofuran ring system. Iodine is a commonly used electrophile for this transformation.
General Reaction Scheme:
Experimental Protocol (Iodocyclization):
-
Dissolve the 2-alkynyl-4-nitroanisole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
To this solution, add a solution of iodine (I₂) (1.0-2.0 eq) in the same solvent dropwise at room temperature.
-
The reaction is typically stirred at room temperature for 1-4 hours.
-
After completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the 3-iodo-5-nitrobenzofuran derivative.
Visualization of the Synthetic Workflow for 5-Nitrobenzofuran:
Caption: Synthetic pathway to 5-nitrobenzofurans.
Synthesis of 5-Nitroindoles
The synthesis of 5-nitroindoles from this compound can be approached through different strategies, including the Larock indole synthesis. This powerful palladium-catalyzed reaction allows for the construction of the indole ring from an ortho-haloaniline and an alkyne. To apply this to this compound, a preliminary step to convert the anisole to an aniline derivative is necessary.
A more direct approach involves a Suzuki coupling to introduce a vinyl group, followed by a Cadogan-Sundberg or similar reductive cyclization. However, a more contemporary and efficient method is a palladium-catalyzed N-arylation/cyclization cascade.
Palladium-Catalyzed Synthesis of N-Aryl-5-nitroindoles
This approach involves a Suzuki coupling to form a biaryl intermediate, followed by an intramolecular C-H amination or a Buchwald-Hartwig amination to construct the indole ring.
Step 1: Suzuki Coupling of this compound
The Suzuki coupling reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound, such as a boronic acid.
General Reaction Scheme:
Experimental Protocol (General Procedure):
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DMF/water).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C. The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction is cooled, and the organic solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the coupled product.
Quantitative Data for Suzuki Coupling of Aryl Iodides (Analogous Systems):
| Aryl Iodide | Boronic Acid | Pd Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 | [4] |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq) | Dioxane | 120 (MW) | 0.67 | - | [5] |
| 3-Chloroindazole | 5-Indoleboronic acid | Pd source (2) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 91-99 | [3] |
Step 2: Reductive Cyclization to 5-Nitroindole
The nitro group of the Suzuki coupling product can be utilized in a reductive cyclization to form the indole ring. The Cadogan-Sundberg reaction is a classic example of this transformation, typically using a phosphite reagent to deoxygenate the nitro group to a nitrene, which then undergoes cyclization.
General Reaction Scheme:
Experimental Protocol (Cadogan-Sundberg Type Cyclization - General):
-
The ortho-nitrostyrene derivative (formed in situ or pre-synthesized from the Suzuki product) is dissolved in a high-boiling solvent like triethyl phosphite.
-
The reaction mixture is heated to a high temperature (typically >150 °C).
-
The reaction is monitored by TLC for the consumption of the starting material.
-
After completion, the excess triethyl phosphite is removed under high vacuum.
-
The residue is then purified by column chromatography to yield the 5-nitroindole derivative.[2]
Visualization of the Synthetic Workflow for 5-Nitroindole:
Caption: Potential synthetic routes to 5-nitroindoles.
Drug Discovery and Development Context
Nitro-substituted heterocyclic compounds are important pharmacophores. The nitro group can act as a bioisostere for other functional groups and can be a key element for biological activity, for instance, by participating in bioreductive activation in hypoxic cancer cells. Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further derivatization and the generation of compound libraries for structure-activity relationship (SAR) studies. The synthetic routes outlined in these application notes provide a foundation for the synthesis of novel nitro-heterocycles for evaluation in drug discovery programs.
References
- 1. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 3. say-my-name.net [say-my-name.net]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. benchchem.com [benchchem.com]
Metal-Free Coupling Reactions of 3-Iodo-4-nitroanisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-free coupling reactions represent a significant advancement in modern organic synthesis, offering a more sustainable and cost-effective alternative to traditional metal-catalyzed methods. These reactions are of particular interest in the pharmaceutical industry, where the removal of trace metal impurities from active pharmaceutical ingredients (APIs) is a critical and often costly challenge. 3-Iodo-4-nitroanisole is a versatile building block in medicinal chemistry, featuring a readily functionalizable iodine atom and an electron-withdrawing nitro group that can influence reactivity and provide a handle for further transformations. This document provides an overview of potential metal-free coupling strategies involving this compound and generalized protocols based on established methodologies for analogous aryl iodides.
Application Notes
Base-Promoted Homolytic Aromatic Substitution (BHAS) for C-C Bond Formation
Base-Promoted Homolytic Aromatic Substitution (BHAS) is a powerful metal-free method for the direct arylation of (hetero)arenes with aryl halides. This reaction typically involves a strong base, such as potassium tert-butoxide (KOtBu), and is thought to proceed through a radical mechanism. For this compound, a BHAS reaction with an aromatic coupling partner (e.g., benzene, toluene, furan, thiophene) would lead to the formation of a biaryl structure, a common motif in pharmacologically active molecules.
The electron-withdrawing nitro group on the this compound ring is expected to facilitate the initial single-electron transfer (SET) from the base, promoting the formation of the key aryl radical intermediate. The choice of solvent and temperature is crucial for controlling the reaction and minimizing side products.
Potential Applications:
-
Synthesis of novel biaryl compounds for screening in drug discovery programs.
-
Late-stage functionalization of complex molecules containing accessible aromatic C-H bonds.
-
Development of new materials with tailored electronic properties.
Metal-Free C-N and C-O Bond Formation
The formation of C-N and C-O bonds without the use of metal catalysts is highly desirable for the synthesis of a wide range of pharmaceuticals and fine chemicals. While specific protocols for this compound are not documented, methodologies involving hypervalent iodine reagents or base-mediated couplings for other aryl iodides can be adapted.
For C-N bond formation, coupling of this compound with amines, amides, or nitrogen-containing heterocycles could be explored. Similarly, for C-O bond formation, phenols and alcohols could serve as coupling partners. The reactivity in these reactions is often governed by the nucleophilicity of the N- or O-nucleophile and the reaction conditions employed.
Potential Applications:
-
Synthesis of arylamines and diaryl ethers, which are prevalent in medicinal chemistry.
-
Construction of complex heterocyclic frameworks.
-
Development of novel ligands for chemical and biological applications.
Experimental Protocols (Generalized)
The following protocols are generalized based on known metal-free coupling reactions of aryl iodides. Optimization of reaction conditions (e.g., stoichiometry, temperature, reaction time, and solvent) will be necessary for this compound.
Protocol 1: Base-Promoted Homolytic Aromatic Substitution (BHAS) for C-C Coupling
This protocol describes a general procedure for the metal-free direct arylation of an arene with this compound.
Materials:
-
This compound
-
Arene (e.g., Benzene, Toluene, Anisole) - to be used in excess, often as the solvent
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous, deoxygenated solvent (if the arene is solid, e.g., DMF, NMP, or Dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv).
-
Add the arene coupling partner. If the arene is a liquid, it can be used as the solvent (e.g., 20-50 equivalents). If the arene is a solid, add the arene (1.5 - 3.0 equiv) and an anhydrous, deoxygenated solvent.
-
Add potassium tert-butoxide (KOtBu) (2.0 - 4.0 equiv).
-
Seal the flask or tube tightly.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically between 80 °C and 140 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical Example for Optimization):
| Entry | Arene | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzene | KOtBu (2.0) | Benzene | 80 | 24 | - |
| 2 | Benzene | KOtBu (3.0) | Benzene | 100 | 18 | - |
| 3 | Toluene | KOtBu (3.0) | Toluene | 120 | 12 | - |
| 4 | Anisole | KOtBu (3.0) | Anisole | 120 | 12 | - |
Note: The yields are left blank as no experimental data for this specific reaction is available.
Workflow Diagram:
Caption: Experimental workflow for a generalized Base-Promoted Homolytic Aromatic Substitution (BHAS) reaction.
Protocol 2: Metal-Free Sonogashira-Type Coupling
This protocol outlines a general approach for the coupling of this compound with a terminal alkyne in the absence of a metal catalyst. Such reactions are less common but can sometimes be achieved under specific base and solvent conditions.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Strong Base (e.g., KOtBu, NaH, or an organic base like DBU)
-
Anhydrous, polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the terminal alkyne (1.2 - 1.5 equiv) and anhydrous solvent.
-
Cool the solution to 0 °C and add the strong base (1.5 - 2.0 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data (Hypothetical Example for Optimization):
| Entry | Alkyne | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | KOtBu (1.5) | DMF | 80 | 24 | - |
| 2 | Phenylacetylene | KOtBu (2.0) | DMSO | 100 | 18 | - |
| 3 | 1-Octyne | NaH (1.5) | NMP | 100 | 24 | - |
| 4 | Phenylacetylene | DBU (2.0) | DMF | 120 | 12 | - |
Note: The yields are left blank as no experimental data for this specific reaction is available.
Reaction Mechanism Diagram:
Caption: A simplified proposed mechanism for a metal-free Sonogashira-type coupling reaction.
Conclusion
The development of robust and general metal-free coupling reactions for a wide range of substrates, including this compound, is an ongoing area of research. The generalized protocols and application notes provided herein offer a foundation for researchers to explore these promising synthetic transformations. Careful optimization and analysis will be essential to develop efficient and high-yielding metal-free coupling reactions for this valuable building block. As the field progresses, it is anticipated that specific and detailed protocols for such reactions will become available, further expanding the synthetic chemist's toolbox for sustainable and efficient molecule construction.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 3-Iodo-4-nitroanisole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki coupling of 3-iodo-4-nitroanisole.
Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why is my Suzuki coupling reaction with this compound resulting in low or no yield?
Answer:
Low or no conversion of this compound in a Suzuki coupling can stem from several factors. Given that it is an electron-deficient aryl iodide, the oxidative addition step is generally facile.[1] Therefore, other aspects of the catalytic cycle are likely the source of the issue.
Potential Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst is crucial for the reaction. If it is old or has been improperly stored, it may be inactive. A color change in the reaction mixture to black can indicate the formation of palladium black, a less active form of the catalyst.[1]
-
Solution: Use a fresh batch of catalyst stored under an inert atmosphere. For electron-deficient substrates like this compound, consider screening more electron-rich and bulky ligands, such as SPhos or XPhos, which can be more effective than the commonly used Pd(PPh₃)₄.[1]
-
-
Inappropriate Base: The base is critical for the transmetalation step. If the base is not strong enough or is insoluble in the reaction media, the reaction may not proceed.
-
Solution: Switch to a stronger or more soluble base. For instance, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), especially with challenging substrates.[1] The presence of water can be crucial for the activity of bases like carbonates and phosphates, so using an aqueous solvent system (e.g., dioxane/water) can be beneficial.[1]
-
-
Suboptimal Solvent: The solvent affects the solubility of the reactants and the overall reaction kinetics.
-
Solution: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene.[1] If solubility is an issue, a solvent screen may be necessary to find the optimal medium for your specific boronic acid partner.
-
-
Low Reaction Temperature: While this compound is an activated substrate, the reaction may still require sufficient thermal energy.
Question: I am observing significant side products in my reaction, such as homocoupling of the boronic acid or dehalogenation of the this compound. How can I minimize these?
Answer:
The formation of byproducts indicates competing reaction pathways. Here’s how to address common side reactions:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Solution: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period.[1] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can also favor the desired cross-coupling.[1]
-
-
Dehalogenation (Protodeiodination): The replacement of the iodine with a hydrogen atom can occur, particularly with electron-deficient aryl halides.
-
Solution: The choice of base and solvent can influence this side reaction. Using an aprotic solvent and a non-coordinating base may mitigate this issue. The ligand on the palladium catalyst can also play a role; screening different phosphine ligands may help identify one that favors reductive elimination of the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: A reliable set of starting conditions to consider would be:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%)
-
Base: K₂CO₃ (2 equivalents) or Cs₂CO₃ (2 equivalents)
-
Solvent: 1,4-dioxane/water (4:1 v/v)
-
Temperature: 90-100 °C
-
Atmosphere: Inert (Argon or Nitrogen) These conditions should be considered a starting point and may require further optimization for specific boronic acids.[1]
Q2: How does the 4-nitro group on the anisole ring affect the Suzuki coupling reaction?
A2: The 4-nitro group is a strong electron-withdrawing group, which has two primary effects:
-
Activation of the C-I Bond: The electron-withdrawing nature of the nitro group makes the carbon atom of the C-I bond more electrophilic. This generally accelerates the rate-determining oxidative addition step of the palladium catalyst to the aryl iodide.[1]
-
Increased Acidity of Potential N-H Protons (in related heterocyclic systems): While not directly applicable to this compound itself, in analogous heterocyclic compounds, a nitro group can increase the acidity of N-H protons, which can be a factor in base selection.[1]
Q3: Will the methoxy group at the 1-position cause any issues?
A3: The methoxy group is an electron-donating group. In the case of this compound, its electronic effect is likely outweighed by the strong electron-withdrawing nitro group and the activating effect of the iodide leaving group. It is unlikely to cause significant issues.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions for substrates analogous to this compound. This data can serve as a guide for optimizing your reaction conditions.
Table 1: Effect of Catalyst on the Suzuki Coupling of a Substituted Aryl Halide
| Catalyst | Reaction Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4 | 22 |
| Pd(PPh₃)₂Cl₂ | 4 | 35 |
| PdCl₂(dppf) | 4 | 85 |
| Pd(OAc)₂/SPhos | 2 | 95 |
Conditions: Substituted aryl bromide, N-Boc-2-pyrroleboronic acid, K₂CO₃, DME, 80 °C. Data adapted from a study on a similar electron-deficient system.[1]
Table 2: Effect of Base on the Suzuki Coupling of Iodobenzene with Mesitylboronic Acid
| Base | Yield (%) |
| Na₂CO₃ | 75 |
| K₃PO₄ | 82 |
| Cs₂CO₃ | 91 |
| K₂CO₃ | 78 |
| NaOH | 65 |
Conditions: Iodobenzene, mesitylboronic acid, Pd(PPh₃)₄, benzene, 80 °C. Data compiled from literature on sterically hindered couplings.[2]
Table 3: Effect of Solvent on the Suzuki Coupling of 4-Iodoanisole and Phenylboronic Acid
| Solvent System (v/v) | Yield (%) |
| DMF/H₂O (1:2) | 91 |
| Dioxane/H₂O (4:1) | 88 |
| Toluene/H₂O (10:1) | 75 |
| Acetonitrile/H₂O (3:1) | 65 |
| THF/H₂O (4:1) | 82 |
Data adapted from various sources for illustrative purposes.
Experimental Protocols
Standard Protocol for Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.5 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
K₂CO₃ (2.0 equiv.)
-
1,4-dioxane/water (4:1)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[1]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[1]
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.[1]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimized Protocol Using Microwave Irradiation
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
PdCl₂(dppf) (0.03 equiv.)
-
Cs₂CO₃ (2.0 equiv.)
-
1,4-dioxane/water (4:1)
-
Nitrogen or Argon gas
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, cesium carbonate, and the palladium catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30-60 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction as described in the standard protocol.
Visualizations
References
Technical Support Center: Cross-Coupling Reactions of 3-Iodo-4-nitroanisole
This guide is intended for researchers, scientists, and drug development professionals utilizing 3-iodo-4-nitroanisole in cross-coupling reactions. It provides troubleshooting advice and frequently asked questions to address common challenges, with a focus on minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during cross-coupling with this compound?
A1: The two most prevalent side reactions are hydrodehalogenation (or protodeiodination) and homocoupling. Hydrodehalogenation is the replacement of the iodine atom with a hydrogen atom, yielding 4-nitroanisole. Homocoupling results in the formation of symmetrical biaryls from the starting materials, either from this compound (forming 2,2'-dimethoxy-5,5'-dinitrobiphenyl) or from the coupling partner (e.g., boronic acid in Suzuki coupling).
Q2: Why is this compound particularly susceptible to these side reactions?
A2: The presence of the strong electron-withdrawing nitro group activates the carbon-iodine bond. This increased reactivity facilitates the desired oxidative addition step in the catalytic cycle but also enhances the propensity for side reactions like hydrodehalogenation. Aryl iodides are generally more prone to these side reactions compared to bromides or chlorides.
Q3: How can I minimize hydrodehalogenation (formation of 4-nitroanisole)?
A3: Minimizing hydrodehalogenation involves careful selection of reaction parameters. Key strategies include:
-
Choice of Base: Use a non-coordinating, weaker base. Strong bases can promote the formation of palladium-hydride species that lead to hydrodehalogenation.
-
Solvent Purity: Use anhydrous, aprotic solvents like dioxane, THF, or toluene. Protic solvents (e.g., alcohols) or residual water can act as a hydrogen source.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can often suppress this side reaction.
-
Temperature Control: Carefully controlling the reaction temperature can help favor the desired cross-coupling pathway.
Q4: What strategies can be employed to reduce homocoupling byproducts?
A4: Homocoupling can be mitigated by:
-
Thorough Degassing: Oxygen can promote the homocoupling of coupling partners like boronic acids. Ensure the reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Stoichiometry Control: Using a slight excess (e.g., 1.2-1.5 equivalents) of the coupling partner (e.g., boronic acid in Suzuki coupling) can favor the cross-coupling reaction.
-
Catalyst Pre-treatment: Using a pre-catalyst that readily forms the active Pd(0) species can sometimes reduce side reactions.
Q5: For a Sonogashira coupling, I'm observing significant homocoupling of my terminal alkyne (Glaser coupling). How can this be prevented?
A5: The homocoupling of terminal alkynes is a common issue in Sonogashira reactions. To minimize this:
-
Copper-Free Conditions: While copper(I) is a traditional co-catalyst, it can also promote alkyne homocoupling. Switching to a copper-free Sonogashira protocol is often effective.
-
Base Selection: The choice of amine base is crucial. Less hindered amines can sometimes reduce the rate of homocoupling.
-
Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration, favoring the cross-coupling pathway.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted this compound.
-
Low yield of the desired product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider a more robust pre-catalyst. Ensure proper storage of the catalyst under an inert atmosphere. |
| Inappropriate Base | The base may be too weak or not soluble in the reaction medium. Try a stronger base (e.g., Cs₂CO₃, K₃PO₄) or a different type of base. Ensure the base is finely powdered and anhydrous. |
| Poor Solvent Quality | Solvents may contain water or oxygen. Use anhydrous, degassed solvents. |
| Low Reaction Temperature | The reaction may require more thermal energy. Gradually increase the temperature, ensuring the stability of all reactants. |
| Degraded Coupling Partner | Boronic acids, in particular, can degrade upon storage. Use a fresh, high-purity batch or consider converting it to a more stable boronate ester (e.g., pinacol ester). |
Issue 2: Significant Formation of 4-Nitroanisole (Hydrodehalogenation)
Symptoms:
-
A significant peak corresponding to the mass of 4-nitroanisole is observed in LC-MS or GC-MS.
-
Purification is complicated by the presence of this byproduct.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Protic Solvent/Water | The solvent (e.g., alcohols) or residual water is acting as a hydrogen source. Switch to anhydrous, aprotic solvents like dioxane, THF, or toluene. |
| Base-Induced Pd-H Formation | The base is promoting the formation of palladium-hydride species. Use a weaker, non-coordinating base (e.g., K₂CO₃, Cs₂CO₃ instead of alkoxides). |
| Suboptimal Ligand | The ligand is not effectively promoting reductive elimination of the product over the hydrodehalogenation pathway. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. |
Issue 3: High Levels of Homocoupling Products
Symptoms:
-
Formation of symmetrical biaryls from either the aryl iodide or the coupling partner.
-
Complex product mixture, leading to difficult purification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Oxygen | Oxygen promotes the homocoupling of many organometallic reagents. Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Ar or N₂). |
| Suboptimal Stoichiometry | An excess of the aryl halide can sometimes favor its homocoupling. Use a slight excess (1.2-1.5 eq.) of the boronic acid or other coupling partner. |
| Catalyst Decomposition | Decomposition of the catalyst can lead to species that promote homocoupling. Ensure high-purity catalyst and reagents are used. |
| Copper Co-catalyst (Sonogashira) | The copper(I) co-catalyst is known to promote alkyne homocoupling (Glaser coupling). Consider using a copper-free Sonogashira protocol. |
Quantitative Data on Side Reactions
Disclaimer: The following data is for substrates analogous to this compound and is intended to be illustrative of potential side product formation. Actual yields will vary depending on the specific reaction conditions.
Table 1: Suzuki Coupling Side Products
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Cross-Coupling Yield (%) | Hydrodehalogenation Yield (%) | Reference |
| 4-Iodonitrobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~85 | ~5-10 | [1] |
| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | 120 (µW) | 92 | Not Reported | [2] |
Table 2: Heck Coupling Side Products
| Aryl Halide | Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Cross-Coupling Yield (%) | Hydrodehalogenation Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | ~95 | <5 | [3] |
| 4-Iodonitrobenzene | n-Butyl acrylate | PdCl₂ | Et₃N | [bmim][PF₆] | 120 | Low (improved with longer time) | Not Reported | [3] |
Table 3: Sonogashira Coupling Side Products
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Cross-Coupling Yield (%) | Alkyne Homocoupling (%) | Reference |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ | Dabco | DMF | 80 | Quantitative | Not Reported (Cu-free) | [4] |
| 4-Iodotoluene | Phenylacetylene | Pd/Al₂O₃ / Cu₂O | - | THF/DMA | 75 | <2 (batch) | Not Reported | [5] |
Experimental Protocols
Disclaimer: These are general protocols and may require optimization for your specific application.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Heck Reaction
This protocol is for the coupling of this compound with styrene.
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
Tri-o-tolylphosphine (0.04 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, and tri-o-tolylphosphine.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed DMF, triethylamine, and styrene via syringe.
-
Heat the mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
This protocol describes the copper-free coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a Schlenk tube, dissolve this compound and Pd(OAc)₂ in DMF.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add DBU and phenylacetylene via syringe.
-
Heat the reaction to 80 °C and stir for 4-8 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture, dilute with water, and extract with diethyl ether.
-
Wash the organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. sctunisie.org [sctunisie.org]
- 4. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Technical Support Center: Purification of 3-Iodo-4-nitroanisole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 3-iodo-4-nitroanisole from reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: this compound is a yellow crystalline solid.[1] It is soluble in many organic solvents, such as ethanol and dimethylformamide, but has low solubility in water.[1] Key physical properties are summarized in the table below.
Q2: What are the common impurities I might encounter when synthesizing this compound?
A2: Impurities can arise from unreacted starting materials, side-products, or subsequent degradation. Common impurities may include the starting material (e.g., 4-nitroanisole), regioisomers (if the iodination is not perfectly selective), and potentially small amounts of di-iodinated products. If the reaction conditions are not carefully controlled, hydrolysis of the methoxy group to a phenol is also a possibility, though less common under standard iodination conditions.
Q3: My purified this compound is a brownish or purplish solid. What does this indicate?
A3: A brownish or purplish hue in the final product often suggests the presence of elemental iodine (I₂) as an impurity. This can result from the decomposition of the desired product or incomplete quenching of the iodinating reagent. The presence of iodine can be problematic for downstream applications, particularly in catalysis.
Q4: How can I remove residual iodine from my product?
A4: Residual iodine can typically be removed by washing an organic solution of the crude product with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The iodine will be reduced to colorless iodide ions (I⁻), which are soluble in the aqueous layer.
Q5: Which purification technique is more suitable for this compound: recrystallization or column chromatography?
A5: Both techniques can be effective, and the choice depends on the impurity profile and the desired final purity. Recrystallization is often a simpler and more scalable method for removing small amounts of impurities, provided a suitable solvent is identified. Column chromatography offers higher resolving power and is better for separating mixtures with multiple components or impurities with polarities similar to the product.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₆INO₃ | [1] |
| Molecular Weight | 279.03 g/mol | |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 78-82 °C | [1] |
| Solubility | Soluble in ethanol, dimethylformamide; low solubility in water. | [1] |
Table 2: Suggested Starting Conditions for Purification
| Purification Method | Recommended Solvents/Eluents | Key Considerations |
| Recrystallization | Ethanol, Methanol, or a mixed solvent system like Hexane/Ethyl Acetate | The compound has a nitro group, which often suggests that alcoholic solvents may be effective for recrystallization. A mixed solvent system can be optimized for better yield and purity. |
| Column Chromatography | Eluent: Hexane/Ethyl Acetate gradient (e.g., starting from 95:5 to 80:20) | The polarity of the eluent should be optimized based on Thin Layer Chromatography (TLC) analysis. This compound is a polar molecule, so a polar eluent system is necessary. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent or solvent mixture should be determined on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a general method for purifying this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Test various ratios of hexane and ethyl acetate. The ideal system should give the product a retention factor (Rf) of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the eluent (i.e., increase the percentage of ethyl acetate).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guides
Table 3: Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and try cooling again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization. | |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product. | Choose a solvent with a lower boiling point. |
| The cooling process is too rapid. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| Low recovery of the purified product. | The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. |
Table 4: Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The eluent system is not optimal. | Re-evaluate the eluent system using TLC. A shallower polarity gradient during elution may be necessary. |
| The column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. | |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| The product elutes too quickly with the solvent front. | The eluent is too polar. | Start with a less polar eluent system (e.g., a higher percentage of hexane). |
| Streaking or tailing of spots on TLC of column fractions. | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount (e.g., 0.5-1%) of a modifier like triethylamine to the eluent to neutralize the silica surface. |
Visualizations
Caption: A logical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Palladium-Catalyzed Reactions with 3-Iodo-4-nitroanisole
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize palladium-catalyzed cross-coupling reactions involving 3-iodo-4-nitroanisole. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you minimize the common side reaction of dehalogenation and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of palladium-catalyzed reactions?
A1: Dehalogenation is an undesired side reaction where the iodine atom of this compound is replaced by a hydrogen atom, resulting in the formation of 4-nitroanisole.[1] This byproduct reduces the yield of the intended cross-coupling product and can complicate purification. This process, more specifically called hydrodehalogenation, is a common challenge, especially with electron-deficient aryl halides.[2]
Q2: Why is this compound prone to dehalogenation?
A2: The electron-withdrawing nature of the nitro group makes the C-I bond in this compound more susceptible to oxidative addition to the palladium(0) catalyst, which is a key step in the catalytic cycle.[2] However, this enhanced reactivity can also increase the likelihood of side reactions like hydrodehalogenation.[2] The primary cause is the formation of a palladium-hydride (Pd-H) species, which can arise from various sources in the reaction mixture.[1]
Q3: What are the common sources of hydride in the reaction mixture that lead to dehalogenation?
A3: Hydride sources can include solvents (like DMF and alcohols), amine bases, or even trace amounts of water.[1] These can react with the palladium catalyst to form a Pd-H intermediate, which then participates in the dehalogenation pathway.
Troubleshooting Guides
Issue 1: Significant Formation of 4-Nitroanisole (Dehalogenation Product) in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired biaryl product.
-
A significant peak corresponding to 4-nitroanisole is observed in GC-MS or LC-MS analysis of the crude reaction mixture.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Ligand Choice | Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the desired reductive elimination to form the C-C bond faster than the competing hydrodehalogenation pathway.[1] |
| Base is too Strong or is a Hydride Source | Replace strong bases like NaOtBu with weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[1] Amine bases should be used with caution as they can be a source of hydrides. |
| Solvent-Induced Dehalogenation | Avoid protic solvents (e.g., alcohols) and solvents that can act as hydride donors like DMF.[1] Aprotic, non-polar solvents like toluene or dioxane are generally preferred.[3] |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also favor the dehalogenation side reaction.[4] Consider running the reaction at the lowest temperature that allows for efficient coupling. |
Issue 2: Dehalogenation in Heck Coupling Reactions
Symptoms:
-
Formation of 4-nitroanisole alongside the desired substituted alkene.
-
Reduced yield of the Heck product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature | Heck reactions often require elevated temperatures, which can promote dehalogenation.[5] Attempt the reaction at a lower temperature or consider using microwave irradiation to potentially achieve the desired transformation at a lower bulk temperature and with shorter reaction times. |
| Choice of Base and Solvent | The combination of base and solvent is critical. For instance, using an inorganic base like Na₂CO₃ or K₂CO₃ with an aprotic solvent like DMF or NMP is common.[6] If dehalogenation is an issue, switching to a solvent less prone to acting as a hydride source, such as toluene or dioxane, may be beneficial. |
| Catalyst Activity | Highly active catalysts can sometimes favor dehalogenation. While seemingly counterintuitive, a less active but more selective catalyst system might be advantageous. |
Issue 3: Dehalogenation as a Side Reaction in Sonogashira Coupling
Symptoms:
-
Formation of 4-nitroanisole in addition to the desired alkyne-coupled product.
-
Complex crude reaction mixture.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Solvent Effects | Solvents like acetonitrile (ACN) have been observed to favor dehalogenation with certain catalysts like Pd(PPh₃)₄. Screening other solvents such as THF or DMF might be beneficial.[7][8] |
| Amine Base as a Hydride Source | While an amine base is necessary for the Sonogashira reaction, some can act as hydride donors. Consider using a different amine base, for example, switching from triethylamine to piperidine or diisopropylethylamine. |
| Absence or Poor Quality of Copper(I) Co-catalyst | The copper(I) co-catalyst is crucial for facilitating the desired coupling pathway.[8] Ensure a fresh, high-quality source of CuI is used and added under inert conditions. |
| Reaction Temperature | Run the reaction at the lowest temperature that still allows for efficient coupling to minimize the rate of dehalogenation. |
Issue 4: Hydrodehalogenation in Buchwald-Hartwig Amination
Symptoms:
-
Formation of 4-nitroanisole instead of the desired N-arylated product.
-
Low conversion of the starting amine.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ligand Inefficiency | The choice of ligand is critical to accelerate the C-N bond-forming reductive elimination.[9] Employ bulky, electron-rich biaryl phosphine ligands like Xantphos, DavePhos, or XPhos to outcompete the hydrodehalogenation pathway. |
| Inappropriate Base | Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[10] If substrate compatibility is an issue, other bases like LHMDS or K₃PO₄ can be screened. |
| Solvent Choice | Aprotic solvents are generally preferred. Toluene and dioxane are common and effective solvents for Buchwald-Hartwig amination.[11] |
Data Summary
The following tables provide representative data on how different reaction parameters can influence the ratio of the desired product to the dehalogenated byproduct in palladium-catalyzed reactions. Note that these are illustrative examples based on general trends, and actual results may vary depending on the specific coupling partners and precise reaction conditions.
Table 1: Effect of Ligand and Base on Suzuki Coupling of this compound
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield of Coupled Product (%) | Yield of Dehalogenated Product (%) |
| 1 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 45 | 35 |
| 2 | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 85 | 10 |
| 3 | XPhos | K₃PO₄ | Toluene | 80 | 92 | <5 |
| 4 | PPh₃ | NaOtBu | Toluene | 80 | 30 | 50 |
Table 2: Influence of Solvent and Temperature on Heck Reaction of this compound with Styrene
| Entry | Base | Solvent | Temp (°C) | Yield of Coupled Product (%) | Yield of Dehalogenated Product (%) |
| 1 | Na₂CO₃ | DMF | 120 | 60 | 25 |
| 2 | Na₂CO₃ | DMF | 100 | 75 | 15 |
| 3 | K₂CO₃ | Toluene | 100 | 88 | <8 |
| 4 | Et₃N | Dioxane | 100 | 82 | 12 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is designed to minimize the hydrodehalogenation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add the degassed toluene via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling with Reduced Dehalogenation
This protocol provides a general method for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Anhydrous, degassed DMF or Toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound, Pd(OAc)₂, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.[6]
-
Add the degassed solvent (DMF or Toluene) followed by the alkene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-12 hours.[6]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Dehalogenation
The following diagram illustrates a logical workflow for troubleshooting and minimizing dehalogenation in palladium-catalyzed reactions of this compound.
Caption: A stepwise approach to troubleshooting dehalogenation.
Competing Catalytic Cycles
This diagram illustrates the competing pathways of the desired cross-coupling reaction and the undesired hydrodehalogenation.
Caption: Competing catalytic cycles in Pd-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Catalyst Selection for Difficult Couplings with 3-Iodo-4-nitroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with the challenging substrate, 3-iodo-4-nitroanisole. The electron-withdrawing nature of the nitro group and the steric hindrance around the iodine atom can present significant hurdles in achieving high yields and clean conversions. This guide offers insights into catalyst selection, reaction optimization, and troubleshooting for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges arise from the electronic properties of the substrate. The potent electron-withdrawing nitro group can deactivate the palladium catalyst. While it can make the oxidative addition step more facile, it can also increase the likelihood of side reactions. The position of the substituents can also introduce steric hindrance, further complicating the reaction.
Q2: How does the nitro group at the 4-position affect catalyst selection?
A2: The electron-withdrawing nitro group makes the this compound more reactive towards oxidative addition, which is often the rate-determining step. However, this increased reactivity can also lead to a higher propensity for side reactions like hydrodehalogenation. Therefore, catalyst systems with electron-rich and sterically hindered ligands are often employed to stabilize the palladium center and promote the desired coupling over undesired pathways.
Q3: Which general classes of palladium catalysts are recommended for couplings with this compound?
A3: For Suzuki-Miyaura reactions, catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are common starting points. For more challenging couplings, palladium sources combined with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands are often more effective. In Heck reactions, Pd(OAc)₂ with a phosphine ligand is frequently used. Sonogashira couplings typically benefit from a combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst.
Q4: I am observing significant hydrodehalogenation (replacement of iodine with hydrogen). How can I minimize this side reaction?
A4: Hydrodehalogenation is a common side reaction with electron-deficient aryl halides. To mitigate this:
-
Ligand Choice: Switching to a more sterically hindered ligand can disfavor the competing reductive pathway that leads to dehalogenation.
-
Base Selection: The nature and strength of the base are critical. A weaker inorganic base like K₂CO₃ or K₃PO₄ may be preferable to stronger organic amine bases.
-
Solvent: The solvent can sometimes act as a hydride source. Ensure the use of high-purity, anhydrous aprotic solvents.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Recommended Solution |
| Catalyst Inactivity | The palladium catalyst may be degraded. Use a freshly opened catalyst or one stored under an inert atmosphere. For Pd(II) precatalysts, ensure in-situ reduction to the active Pd(0) species is occurring. Consider using more advanced pre-catalysts like palladacycles.[1] |
| Insufficiently Strong or Insoluble Base | The base is crucial for the transmetalation step in Suzuki and Sonogashira couplings. If using Na₂CO₃ or K₂CO₃, consider switching to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. The presence of water can be critical for the activity of some bases. |
| Inappropriate Solvent | The solvent affects the solubility of all reaction components and the reaction kinetics. Common solvents for these couplings include 1,4-dioxane, DMF, and toluene. Ensure the solvent is anhydrous and degassed. |
| Low Reaction Temperature | The reaction may require higher temperatures to overcome the activation energy barrier. Incrementally increase the temperature, while monitoring for decomposition. |
Issue 2: Formation of Homocoupling Byproducts
| Possible Cause | Recommended Solution |
| Oxygen Contamination (Suzuki) | The presence of oxygen can lead to the homocoupling of boronic acids. Ensure the solvent is properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). |
| Copper-Mediated Alkyne Dimerization (Sonogashira) | The copper co-catalyst in Sonogashira reactions can promote the homocoupling of the terminal alkyne (Glaser coupling). Consider switching to copper-free Sonogashira conditions, which often employ specific ligands to facilitate the palladium-catalyzed coupling without a copper co-catalyst. |
| Inefficient Transmetalation | If the transmetalation step is slow, side reactions like homocoupling can become more prevalent. Optimize the base and solvent to facilitate the transfer of the organometallic reagent to the palladium center. |
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings with this compound and analogous substrates. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions for this compound and Analogs
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux (µW) | 1.5 | 92 |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) | 1,4-Dioxane | 120 (µW) | 0.67 | 75-93 |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-indoleboronic acid | Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | >95 |
| 3-Chloroindazole | 5-Indoleboronic acid | PdCl₂(dppf) (2) | dppf (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | High |
Table 2: Mizoroki-Heck Coupling Conditions for this compound and Analogs
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl acrylate | Pd(OAc)₂ (5) | - | Na₂CO₃ | DMF | 100-110 | 4-12 | Not specified |
| 3-Iodo-1H-indazole | Styrene | Pd(OAc)₂ (5) | P(o-tolyl)₃ | DIPEA | DMF | 100 | Not specified | Not specified |
| 3-Iodo-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ | NaHCO₃ | DMF | 125 | Not specified | 23-54 |
Table 3: Sonogashira Coupling Conditions for 1-Iodo-4-nitrobenzene
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (0.01-2) | - | Dabco | - | RT | Not specified | Quantitative |
| 1-Iodo-4-nitrobenzene | Propargyl alcohol | (PPh₃)₂PdCl₂ (5) | - | - | [TBP][4EtOV] | Not specified | Not specified | 78 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a 3-Iodo-4-nitro-indazole Derivative (Microwave)
This protocol is adapted from methodologies for unprotected 3-iodoindazoles and is a good starting point for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2M Aqueous Na₂CO₃ solution
-
1,4-Dioxane
-
Microwave vial (10-20 mL) with a stir bar
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add 1,4-dioxane and the aqueous Na₂CO₃ solution (typically in a 4:1 to 5:1 organic to aqueous ratio).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 40 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Mizoroki-Heck Reaction of a 3-Iodo-4-nitro-indazole Derivative
This protocol for a related indazole can be adapted for this compound.[2]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., methyl acrylate, 1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Anhydrous DMF
-
Schlenk flask with a stir bar
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF followed by the alkene via syringe.[2]
-
Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 4-12 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[2]
Protocol 3: Sonogashira Coupling of 1-Iodo-4-nitrobenzene
This protocol for a closely related substrate provides a good starting point.
Materials:
-
1-Iodo-4-nitrobenzene (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
(PPh₃)₂PdCl₂ (0.05 equiv)
-
Solvent (e.g., an ionic liquid like [TBP][4EtOV] or a traditional solvent like DMF/Et₃N)
Procedure:
-
To a reaction vessel, add 1-iodo-4-nitrobenzene and (PPh₃)₂PdCl₂.
-
If using a traditional solvent system, add DMF and an amine base like triethylamine. If using an ionic liquid, add it directly.
-
Degas the mixture by bubbling with an inert gas.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture with stirring. The optimal temperature will depend on the solvent and substrates (typically ranging from room temperature to 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an appropriate workup based on the solvent system used, followed by purification by column chromatography.
Visualizations
Caption: Catalyst selection workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for common cross-coupling issues.
References
Effect of base and solvent on 3-Iodo-4-nitroanisole reactivity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3-iodo-4-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: The reactivity of this compound is primarily dictated by two key features: the presence of a good leaving group (iodine) and a strong electron-withdrawing nitro group. The nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate. The carbon-iodine bond is also susceptible to oxidative addition to transition metal catalysts, making it an excellent substrate for various cross-coupling reactions.
Q2: How does the nitro group influence the reactivity in palladium-catalyzed cross-coupling reactions?
A2: The electron-withdrawing nature of the nitro group generally increases the rate of oxidative addition, which is often the rate-determining step in many palladium-catalyzed cross-coupling reactions.[1][2] This enhanced reactivity can be beneficial; however, it can also increase the likelihood of side reactions, such as hydrodehalogenation (replacement of iodine with hydrogen).[2]
Q3: What are the most common side reactions observed when working with this compound?
A3: Common side reactions include:
-
Hydrodehalogenation: This is the replacement of the iodo group with a hydrogen atom, leading to the formation of 4-nitroanisole. This can be promoted by certain bases and solvents.[2]
-
Homocoupling: Dimerization of the starting material or the coupling partner can occur, especially in the presence of oxygen.
-
Reduction of the nitro group: Under certain conditions, particularly with strong reducing agents or certain catalysts, the nitro group can be reduced to an amino group or other intermediates.
-
Competing nucleophilic aromatic substitution: In cross-coupling reactions, the nucleophile or base can sometimes act as a nucleophile in an SNAr reaction, leading to undesired byproducts.
Q4: Which solvents are generally recommended for reactions with this compound?
A4: The choice of solvent is highly dependent on the specific reaction:
-
For SNAr reactions: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred as they can solvate the charged intermediates and accelerate the reaction.
-
For palladium-catalyzed cross-coupling reactions: A variety of solvents can be used, including ethereal solvents (e.g., 1,4-dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DMAc). The optimal solvent will depend on the specific reaction, catalyst system, and solubility of the reactants.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
| Potential Cause | Recommended Solution |
| Inactive Catalyst (Cross-Coupling) | Use a fresh batch of catalyst or a more stable pre-catalyst. For electron-deficient substrates, catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) can be more effective.[2] |
| Inappropriate Base | The strength and solubility of the base are crucial. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective than Na₂CO₃.[2] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often used. |
| Poor Solvent Quality | Use anhydrous, degassed solvents. For many cross-coupling reactions, the presence of oxygen can lead to catalyst deactivation and side reactions.[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[2] |
| Degraded Coupling Partner | Use fresh, high-purity coupling partners (e.g., boronic acids, amines, alkynes). |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Hydrodehalogenation (De-iodination) | Switch to a less coordinating solvent or a weaker base. The choice of phosphine ligand in palladium-catalyzed reactions can also influence the extent of this side reaction; screening different ligands may be beneficial.[2] |
| Homocoupling of Coupling Partners | Thoroughly degas the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.[2] |
| Reduction of the Nitro Group | Avoid overly harsh reducing conditions. If reduction is suspected, analyze the reaction mixture for the presence of the corresponding aniline derivative. Consider using milder reaction conditions or a different catalyst system. |
Data Presentation
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Entry | Aryl Iodide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 | [3] |
| 2 | 3-Iodo-6-methyl-4-nitro-1H-indazole | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.67 | - | [4] |
| 3 | 3-Iodo-6-methyl-4-nitro-1H-indazole | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | - | - | [1] |
Note: Data for this compound was not directly available in a comparative format. The table includes data for analogous compounds to provide general guidance.
Table 2: Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 65 | - |
| 2 | Aryl Halide | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 70-95 | [5] |
Note: This table provides general conditions for Buchwald-Hartwig amination. Specific optimization for this compound may be required.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Add the nucleophile (1.1-1.5 equiv.).
-
Add a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.) if the nucleophile is not already deprotonated.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Visualizations
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: Minimizing Homocoupling with 3-Iodo-4-nitroanisole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the homocoupling of boronic acids during Suzuki-Miyaura cross-coupling reactions with the electron-deficient substrate, 3-iodo-4-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl product. This process consumes the boronic acid and catalyst, leading to a lower yield of the desired cross-coupled product and complicating the purification process due to the formation of structurally similar byproducts.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[3] Pd(II) species, whether from oxidation or from using a Pd(II) precatalyst like Pd(OAc)₂, can then react with two molecules of the boronic acid to produce the homocoupled product, regenerating the Pd(0) catalyst in the process.[2][4]
Q3: Is this compound particularly susceptible to issues with homocoupling?
A3: While the electron-withdrawing nitro group on this compound makes it highly reactive towards the initial oxidative addition step with Pd(0), which is favorable for the desired cross-coupling, the reaction's success still hinges on the subsequent steps.[5][6] If transmetalation or reductive elimination is slow, or if conditions favor catalyst oxidation, homocoupling of the boronic acid partner can still be a significant competing reaction.
Q4: How can I quickly assess if homocoupling is a major problem in my reaction?
A4: A preliminary analysis of your crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) can help identify the presence of a symmetrical biaryl byproduct derived from your boronic acid.[1]
Q5: What role do phosphine ligands play in preventing homocoupling?
A5: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity.[7] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at minimizing homocoupling.[8][9] Their steric hindrance can obstruct the formation of intermediates leading to homocoupling, while their electron-donating nature can accelerate the final reductive elimination step of the desired cross-coupling cycle, making it kinetically more favorable than the homocoupling pathway.[8]
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
If you observe a low yield of the desired product with unreacted starting material, consider the following causes and solutions.
-
Possible Cause 1: Inactive Catalyst.
-
Solution: The active catalyst is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to Pd(0) may be inefficient.[10] Consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[7][8] Alternatively, use modern Buchwald precatalysts (e.g., XPhos Pd G3) which are designed for efficient in situ generation of the active Pd(0) species.[4][7] Ensure your catalyst has not been deactivated by improper storage.
-
-
Possible Cause 2: Ineffective Base.
-
Solution: The base is crucial for activating the boronic acid for the transmetalation step.[11] If using common bases like Na₂CO₃ or K₂CO₃, they may not be strong enough or sufficiently soluble. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[12] The presence of some water is often essential for the solubility and efficacy of inorganic bases.[8][12]
-
-
Possible Cause 3: Inappropriate Solvent.
Issue 2: Significant Formation of Homocoupling Byproduct
If you achieve conversion of your starting materials but the primary product is the homocoupled boronic acid dimer, focus on these solutions.
-
Possible Cause 1: Oxygen Contamination.
-
Solution: This is the most common cause. Oxygen in the reaction mixture promotes homocoupling.[3] It is critical to rigorously degas all solvents and the reaction mixture before adding the catalyst. The most effective method is performing at least three freeze-pump-thaw cycles.[8] Alternatively, sparging the solvent with an inert gas like argon or nitrogen for 30-60 minutes can also be effective.[2][8]
-
-
Possible Cause 2: High Concentration of Boronic Acid.
-
Solution: Homocoupling is a bimolecular reaction, meaning its rate is sensitive to the concentration of the boronic acid. A high instantaneous concentration can favor this side reaction.[8] Employ a slow addition of the boronic acid, dissolved in a minimal amount of degassed solvent, to the reaction mixture over 30-60 minutes using a syringe pump.[8]
-
-
Possible Cause 3: Suboptimal Reaction Temperature.
-
Solution: Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.[7] Attempt to run the reaction at the lowest temperature that provides a reasonable rate of conversion for the desired product.
-
Data Presentation: Optimizing Reaction Parameters
The choice of catalyst, base, and solvent significantly impacts the suppression of homocoupling. The following tables summarize general recommendations.
Table 1: Comparison of Palladium Sources
| Palladium Source | Type | Typical Mol % | Advantages for Minimizing Homocoupling | Disadvantages |
| Pd(PPh₃)₄ | Pd(0) | 1-5 | Directly enters the catalytic cycle, avoiding the need for a reduction step that can cause homocoupling.[8] | Air-sensitive, may require careful handling. |
| Pd₂(dba)₃ | Pd(0) | 1-5 | A stable Pd(0) source that is often used with additional phosphine ligands.[7] | Requires addition of a separate ligand. |
| Pd(OAc)₂ / PdCl₂ | Pd(II) | 1-5 | Air-stable and inexpensive. | Requires in-situ reduction to Pd(0), which can be a primary source of homocoupling.[2][4] |
| XPhos/SPhos Pd G3/G4 | Pd(II) Precatalyst | 0.5-2 | Designed for clean and efficient generation of the active monoligated Pd(0) species, minimizing side reactions.[7] | Higher cost compared to simple salts. |
Table 2: Influence of Different Bases
| Base | Strength | Common Equivalents | Suitability for Minimizing Homocoupling |
| K₃PO₄ | Strong | 2.0 - 3.0 | Often highly effective, especially for less reactive boronic acids. Its solubility in aqueous/organic mixtures is beneficial.[7][8] |
| Cs₂CO₃ | Strong | 2.0 | Very effective due to high solubility and the promoting effect of the cesium cation. |
| K₂CO₃ | Medium | 2.0 | A good starting point, generally less likely to cause base-mediated side reactions than stronger bases.[7] |
| Na₂CO₃ | Medium | 2.0 | Commonly used and cost-effective, but may be less effective than potassium or cesium bases.[12] |
| KF | Weak | 2.0 - 3.0 | Can be effective in anhydrous conditions and is useful for substrates prone to protodeboronation.[10] |
Table 3: Common Solvents and Their Impact
| Solvent System (v/v) | Type | Typical Temperature | Notes on Homocoupling |
| 1,4-Dioxane / H₂O (4:1 to 10:1) | Aprotic/Protic | 80-110 °C | A very common and effective system. Water aids in dissolving the base, but excess water can sometimes promote homocoupling.[8] |
| Toluene / H₂O | Aprotic/Protic | 80-110 °C | Good for higher temperatures. Effective at minimizing homocoupling when properly degassed.[8] |
| THF / H₂O | Aprotic/Protic | 60-70 °C | Suitable for reactions at lower temperatures. Rigorous degassing is still essential.[7] |
| DMF | Polar Aprotic | 80-120 °C | Can be effective, but may be more difficult to degas completely and can sometimes participate in side reactions. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of an arylboronic acid with this compound, optimized to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol %)
-
SPhos (0.045 equiv, 4.5 mol %)
-
K₃PO₄ (potassium phosphate), finely powdered (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized
Procedure:
-
Degassing: Sparge the 1,4-dioxane and water with argon or nitrogen for at least 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles on the dioxane.
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add this compound (1.0 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.045 equiv).
-
Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe. The final concentration with respect to the limiting reagent should be around 0.1 M.
-
Reagent Addition: In a separate flask, dissolve the arylboronic acid (1.2-1.5 equiv) in a minimal amount of the degassed 1,4-dioxane.
-
Slow Addition: Add the arylboronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump. This slow addition is key to keeping the instantaneous concentration of the boronic acid low, thus disfavoring homocoupling.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Reaction Mechanisms
Understanding the desired and undesired reaction pathways is crucial for effective troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stability of 3-Iodo-4-nitroanisole Under Basic Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-iodo-4-nitroanisole in the presence of basic reagents. The information is intended to assist in experimental design, identify potential issues, and ensure the integrity of this compound in various reaction setups.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable under basic conditions?
A1: this compound is susceptible to degradation under basic conditions, primarily through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group activates the aromatic ring, making it prone to attack by nucleophiles, which can lead to the displacement of the iodide leaving group. The stability is highly dependent on the strength of the base, reaction temperature, and solvent.
Q2: What is the primary degradation pathway for this compound in the presence of a base?
A2: The most probable degradation pathway is a nucleophilic aromatic substitution (SNAr) reaction. In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom attached to the iodine, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the iodide ion, resulting in the substituted product.
Q3: Can the methoxy group of this compound be cleaved by bases?
A3: While ether cleavage is more commonly acid-catalyzed, strong bases can also cleave ethers, although this typically requires harsh conditions. For this compound, nucleophilic attack at the aromatic ring is generally the more favored reaction pathway due to the activation by the nitro group. However, with very strong bases and high temperatures, the possibility of ether cleavage should be considered as a potential side reaction.
Q4: What are some common bases that can react with this compound?
A4: Strong nucleophilic bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium methoxide (NaOMe), and potassium carbonate (K₂CO₃) in polar aprotic solvents can react with this compound. Amine-based nucleophiles can also readily participate in SNAr reactions with this substrate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of this compound after a basic reaction. | The compound has likely undergone a nucleophilic aromatic substitution (SNAr) reaction with the base or another nucleophile present in the reaction mixture. | - Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.[1][2] - Lower the reaction temperature: SNAr reactions are often accelerated by heat. Running the reaction at a lower temperature may slow down or prevent the degradation of this compound. - Use a weaker base: If the desired reaction does not require a strong base, consider using a milder, non-nucleophilic base. |
| Formation of an unexpected product. | The base has acted as a nucleophile, displacing the iodide. For example, using NaOH may result in the formation of 3-hydroxy-4-nitroanisole. Using sodium methoxide can lead to the formation of 1,3-dimethoxy-4-nitrobenzene. | - Identify the byproduct: Use analytical techniques such as NMR and mass spectrometry to characterize the unexpected product. This will confirm the reaction pathway. - Choose a non-nucleophilic base: If the goal is to deprotonate another functional group without reacting with the aromatic ring, select a sterically hindered, non-nucleophilic base. |
| Multiple spots on TLC, indicating a complex mixture. | This could be due to multiple side reactions, such as SNAr at the aromatic ring and potentially other reactions if the molecule has other functional groups. In high boiling point solvents like DMF or DMSO, streaking on the TLC plate can also occur.[2] | - Simplify the reaction conditions: Reduce the number of reagents where possible to pinpoint the source of the side products. - Optimize TLC analysis: If using a high-boiling solvent, after spotting the TLC plate, place it under high vacuum for a few minutes before developing to remove residual solvent.[2] - Consider alternative synthetic routes: If the desired transformation is incompatible with the stability of this compound, a different synthetic strategy may be necessary. |
| Reaction is sluggish or does not go to completion when this compound is the intended electrophile. | The chosen nucleophile may not be strong enough, or the reaction conditions (temperature, solvent) may not be optimal. | - Increase the temperature: Carefully increasing the reaction temperature can enhance the rate of SNAr reactions. - Use a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile can accelerate SNAr reactions by solvating the cation of the base and leaving the nucleophile more reactive. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound in the Presence of a Base by Thin Layer Chromatography (TLC)
This protocol outlines a general procedure to assess the stability of this compound when exposed to a base.
Materials:
-
This compound
-
Selected base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
TLC plates (silica gel)
-
Developing solvent (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp
Procedure:
-
Prepare a stock solution of this compound in the chosen reaction solvent (e.g., 10 mg/mL in DMF).
-
In a small reaction vial, dissolve a known amount of this compound in the solvent.
-
Add the base to the vial. The molar ratio of the base to the substrate should be relevant to your intended reaction conditions.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated).
-
At regular time intervals (e.g., 0, 1, 2, 4, and 24 hours), take a small aliquot of the reaction mixture.
-
Spot the aliquot onto a TLC plate. Also, spot the starting material (stock solution) as a reference. A co-spot (spotting the reaction mixture on top of the starting material) is recommended to help differentiate between the starting material and new products, especially if their Rf values are similar.[1]
-
Develop the TLC plate in an appropriate solvent system (e.g., 4:1 hexane/ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Analysis: The disappearance of the starting material spot and the appearance of new spots indicate the degradation of this compound. The relative intensity of the spots can provide a qualitative measure of the reaction progress.
Visualizations
References
Technical Support Center: 3-Iodo-4-nitroanisole Cross-Coupling Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in cross-coupling reactions involving 3-Iodo-4-nitroanisole. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing very low to no conversion in my Suzuki-Miyaura coupling with this compound. What are the likely causes and how can I improve the yield?
Low conversion in Suzuki-Miyaura reactions with electron-deficient substrates like this compound can stem from several factors. The strong electron-withdrawing nitro group activates the C-I bond for oxidative addition but can also promote side reactions.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is critical. For electron-deficient aryl iodides, bulky and electron-rich phosphine ligands are often preferred as they can stabilize the palladium catalyst and facilitate the catalytic cycle.[2] Consider screening different catalyst systems if your initial choice is ineffective.
-
Base Selection: The base is crucial for activating the boronic acid. Common bases include carbonates (K₂CO₃, Na₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. If you are using a weaker base like Na₂CO₃, switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ might be beneficial.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous solution of the base is commonly used. Ensure that all reaction components are soluble in the chosen solvent system. The ratio of the organic solvent to water may need optimization.[3] All solvents should be thoroughly degassed to prevent catalyst oxidation and homocoupling of the boronic acid.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, excessive heat can lead to catalyst decomposition and an increase in side reactions. If you suspect catalyst degradation, try lowering the temperature and extending the reaction time.
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly, leading to the formation of boroxines. Use fresh, high-quality boronic acid or consider converting it to a more stable pinacol ester.
Q2: My Buchwald-Hartwig amination of this compound is sluggish and gives a low yield. What should I investigate?
The Buchwald-Hartwig amination is sensitive to several parameters, and the presence of the nitro group on the aryl iodide adds another layer of complexity.
Troubleshooting Steps:
-
Catalyst System: Similar to the Suzuki reaction, the choice of a suitable palladium precursor and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or tBu₃P) is crucial for efficient C-N bond formation.[1]
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is fresh and added under an inert atmosphere. Weaker bases can lead to incomplete reactions.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used. The solvent must be thoroughly degassed to prevent catalyst deactivation.
-
Inert Atmosphere: The catalytic cycle involves air- and moisture-sensitive species. Maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction is critical for success.
-
Side Reactions: A common side reaction is hydrodehalogenation, where the iodo group is replaced by a hydrogen atom. This can be minimized by the careful selection of the ligand and reaction conditions.[4][5]
Q3: I am seeing a significant amount of homocoupling of my boronic acid in my Suzuki-Miyaura reaction. How can I prevent this?
Homocoupling of boronic acids to form biaryl byproducts is a common issue, often promoted by the presence of oxygen.
Minimization Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Use of Pd(0) Catalyst: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.
-
Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes favor the cross-coupling pathway.
Q4: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but the reaction is not proceeding. What are the key parameters to check?
Sonogashira couplings are sensitive to the catalyst system, base, and reaction conditions.
Troubleshooting Steps:
-
Catalyst System: A typical Sonogashira catalyst system consists of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst is crucial for the formation of the copper acetylide intermediate.
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is commonly used. The base also acts as the solvent in some cases. Ensure the amine is dry and free of primary or secondary amine impurities.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Maintaining a strict inert atmosphere is essential.
-
Solvent: Anhydrous, degassed solvents like THF, DMF, or acetonitrile are typically used.
Q5: My Heck reaction with this compound and an alkene is giving a complex mixture of products. How can I improve the selectivity?
The Heck reaction can sometimes lead to a mixture of regioisomers and double bond isomers.
Troubleshooting Steps:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand can influence the regioselectivity of the reaction. Phosphine-free conditions or the use of specific phosphine ligands can be explored.
-
Base: An inorganic base like Na₂CO₃ or an organic base like triethylamine is typically used. The choice of base can affect the reaction outcome.
-
Solvent: Polar aprotic solvents like DMF or NMP are common.
-
Additives: In some cases, the addition of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can improve the reaction efficiency.
Data Presentation: Reaction Conditions and Yields
The following tables summarize reaction conditions for various cross-coupling reactions with substrates similar to this compound. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromo-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 18 | 88 |
| 3 | 4-Iodoanisole | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux (MW) | 1 | 92 |
| 4 | Iodobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 90 |
Table 2: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOtBu | Toluene | Reflux | 16 | 65 |
| 2 | 4-Bromobenzonitrile | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 24 | 92 |
| 3 | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 98 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the boronic acid or pinacol ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and quench with water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
Technical Support Center: Column Chromatography Purification of 3-Iodo-4-nitroanisole Derivatives
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-iodo-4-nitroanisole and its derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial conditions for purifying this compound using column chromatography?
A1: For a standard purification of this compound, a good starting point involves using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase.[1][2] Given the polarity of the nitro and methoxy groups, a low to medium polarity eluent system is recommended.
Q2: How do I determine the optimal solvent system for my specific this compound derivative?
A2: The optimal solvent system should be determined using Thin Layer Chromatography (TLC) prior to running the column.[2] The goal is to find a solvent mixture that provides a good separation between your desired compound and any impurities, ideally with a retention factor (Rf) of 0.2-0.4 for the target compound.
Q3: Is this compound visible on a TLC plate?
A3: this compound is a yellow to orange-brown crystalline powder.[3] As such, it is often visible as a colored spot on the column and on a TLC plate, which simplifies tracking the separation. For colorless derivatives or lower concentrations, visualization can be achieved using a UV lamp (254 nm), as aromatic nitro compounds typically absorb UV light.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Some organic compounds can be sensitive to the acidic nature of standard silica gel.[4] If you suspect degradation, you can test the stability of your compound by spotting it on a TLC plate, allowing it to sit for an hour, and then eluting it to see if any new spots have formed.[4] If instability is confirmed, consider using a deactivated stationary phase, such as alumina, or neutralizing the silica gel with a small amount of a base like triethylamine in your eluent.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the column chromatography of this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system (too polar or non-polar).- Column was packed improperly, leading to channeling.- Too much sample was loaded onto the column. | - Optimize the eluent system using TLC to achieve a clear separation of spots.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of silica gel relative to your sample (typically a 30:1 to 100:1 ratio by weight). |
| Compound Elutes Too Quickly (High Rf) | - The eluent is too polar. | - Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Compound Elutes Too Slowly or Not at All (Low Rf) | - The eluent is not polar enough.- The compound may have very strong interactions with the silica gel. | - Gradually increase the polarity of the mobile phase. For very polar compounds, a more polar solvent like methanol could be added in small percentages to the eluent.[4]- If the compound is acidic or basic, adding a small amount of a modifier like acetic acid or triethylamine to the eluent can improve elution. |
| Band Tailing | - Strong interaction between the compound and the stationary phase.- The sample was not loaded in a concentrated band. | - Consider adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid if the compound has acidic protons).- Dissolve the sample in a minimal amount of solvent for loading to ensure a narrow starting band.[5] Dry loading the sample can also help.[5] |
| Cracks in the Silica Bed | - The column ran dry at some point.- The packing was not allowed to settle properly. | - Always keep the silica gel bed submerged in the eluent.- Ensure the silica gel is fully settled before loading the sample. Tapping the column gently during packing can help. |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound.
1. Preparation of the Stationary Phase:
-
A glass chromatography column is securely clamped in a vertical position.
-
A small plug of cotton or glass wool is placed at the bottom of the column.
-
A layer of sand (approximately 1 cm) is added on top of the cotton plug.
-
The column is filled with the chosen non-polar solvent (e.g., hexane).
-
Silica gel (60-120 or 230-400 mesh) is slowly poured into the column as a slurry with the non-polar solvent to ensure even packing without air bubbles. The column should be tapped gently to aid in settling.
-
The solvent is drained until the level is just above the top of the silica gel.
2. Sample Loading:
-
Wet Loading: The crude this compound is dissolved in a minimal amount of the eluent or a slightly more polar solvent.[5] This solution is then carefully pipetted onto the top of the silica gel bed.[5]
-
Dry Loading: The crude product is dissolved in a suitable solvent, and a small amount of silica gel is added to this solution. The solvent is then removed under reduced pressure to obtain a free-flowing powder.[5] This powder is then carefully added to the top of the packed column.[5]
3. Elution and Fraction Collection:
-
The chosen eluent (e.g., a 95:5 mixture of hexane:ethyl acetate) is carefully added to the top of the column.[1]
-
The stopcock is opened to allow the solvent to flow through the column. The flow rate should be controlled to allow for proper separation.
-
Fractions are collected in a series of labeled test tubes.
-
The progress of the separation can be monitored by the movement of the colored band of the compound down the column and by analyzing the collected fractions using TLC.[2]
4. Analysis and Product Isolation:
-
The collected fractions are analyzed by TLC to identify which ones contain the pure product.
-
The fractions containing the pure this compound are combined.
-
The solvent is removed from the combined fractions using a rotary evaporator to yield the purified product.
Visualizations
Troubleshooting Workflow for Column Chromatography
Caption: A flowchart for troubleshooting common column chromatography issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Iodo-4-nitroanisole and 3-Bromo-4-nitroanisole in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction to Reactivity in SNAr Reactions
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis, crucial for the construction of complex aromatic molecules, including pharmaceutical intermediates. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The first step, the nucleophilic attack on the aromatic ring, is generally the rate-determining step.
The reactivity of the aryl halide in an SNAr reaction is primarily influenced by two key factors:
-
Activation by Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (like the nitro group, -NO₂) ortho or para to the leaving group is essential. These groups stabilize the negatively charged Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining step. In both 3-iodo-4-nitroanisole and 3-bromo-4-nitroanisole, the nitro group is ortho to the halogen, providing strong activation for nucleophilic attack.
-
Nature of the Leaving Group: The ability of the leaving group to depart from the Meisenheimer complex in the second step also influences the overall reaction rate. However, in SNAr reactions, the bond strength of the carbon-halogen bond is less critical than the electronegativity of the halogen. Highly electronegative halogens increase the electrophilicity of the carbon atom being attacked, accelerating the initial nucleophilic addition.
Reactivity Comparison: this compound vs. 3-Bromo-4-nitroanisole
Based on the established principles of SNAr reactions, a qualitative comparison of the reactivity of the two compounds can be made. The general trend for halogen leaving group ability in SNAr reactions is F > Cl ≈ Br > I. This trend is primarily dictated by the electronegativity of the halogen, which polarizes the carbon-halogen bond and makes the carbon atom more susceptible to nucleophilic attack.
| Feature | 3-Bromo-4-nitroanisole | This compound | Rationale |
| Electronegativity of Halogen | Higher (2.96 on Pauling scale) | Lower (2.66 on Pauling scale) | The more electronegative bromine atom polarizes the C-Br bond to a greater extent, making the carbon atom more electrophilic. |
| Predicted Reactivity in SNAr | Higher | Lower | The increased electrophilicity of the reaction center in the bromo-compound leads to a faster rate of nucleophilic attack, which is the rate-determining step. |
| Carbon-Halogen Bond Strength | Stronger | Weaker | While the C-I bond is weaker and easier to break, this factor is less significant in the rate-determining step of most SNAr reactions. |
Therefore, it is predicted that 3-bromo-4-nitroanisole will exhibit greater reactivity towards nucleophiles in SNAr reactions compared to this compound under identical conditions.
Experimental Protocols
The following is a generalized experimental protocol for a typical SNAr reaction involving a halo-nitroanisole and an amine nucleophile. This protocol can be adapted for both 3-bromo-4-nitroanisole and this compound.
General Procedure for Nucleophilic Aromatic Substitution with an Amine:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the halo-nitroanisole (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.
-
Addition of Nucleophile and Base: Add the amine nucleophile (1.1-1.5 eq.) to the solution. Follow this with the addition of a non-nucleophilic base (e.g., potassium carbonate, K₂CO₃, or triethylamine, Et₃N) (1.5-2.0 eq.) to neutralize the hydrogen halide formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the specific nucleophile and substrate. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-aryl-4-nitroanisole.
Visualizing the SNAr Mechanism
The following diagram illustrates the logical workflow of the addition-elimination mechanism in an SNAr reaction, which is applicable to both this compound and 3-bromo-4-nitroanisole.
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
This guide provides a foundational understanding of the comparative reactivity between this compound and 3-bromo-4-nitroanisole in SNAr reactions. For specific applications, it is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions.
A Comparative Guide to Alternative Reagents for 3-Iodo-4-nitroanisole in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor that dictates the efficiency, cost-effectiveness, and environmental impact of a synthetic route. 3-Iodo-4-nitroanisole is a versatile reagent, particularly in cross-coupling and nucleophilic aromatic substitution reactions. However, its reactivity, cost, and synthetic accessibility necessitate a comparative evaluation of its alternatives. This guide provides an objective comparison of this compound with its bromo and chloro analogues, supported by established reactivity principles and available experimental data.
Reactivity Overview: The Halogen Dance in Catalytic Cycles
The choice of the halogen atom on the 3-halo-4-nitroanisole scaffold significantly influences its reactivity in common organic transformations. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as in nucleophilic aromatic substitution (SNAr) reactions, follows the order of bond dissociation energies: C-I < C-Br < C-Cl. Consequently, the iodo-substituted compound is the most reactive, followed by the bromo and then the chloro derivatives.
This enhanced reactivity of the iodo-analogue can be attributed to the weaker carbon-iodine bond, which facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions—often the rate-determining step of the catalytic cycle. In SNAr reactions, while the high electronegativity of fluorine makes aryl fluorides highly reactive, for the heavier halogens, the stability of the halide as a leaving group becomes a dominant factor, again favoring iodide.
Comparative Performance in Key Organic Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of the aryl halide is a crucial parameter for the success of this reaction.
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent | Predicted Relative Reactivity | Expected Yield | Typical Reaction Conditions |
| This compound | Highest | High | Milder conditions (e.g., lower temperature, shorter reaction time) |
| 3-Bromo-4-nitroanisole | Intermediate | Good to High | Moderate conditions |
| 3-Chloro-4-nitroanisole | Lowest | Moderate to Good | More forcing conditions (e.g., higher temperature, longer reaction time, more active catalyst) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the nature of the halogen on the aryl halide plays a significant role in the reaction outcome.
Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination with Aniline
| Reagent | Predicted Relative Reactivity | Expected Yield | Typical Reaction Conditions |
| This compound | Highest | High | Milder conditions, broader amine scope |
| 3-Bromo-4-nitroanisole | Intermediate | Good to High | Moderate conditions |
| 3-Chloro-4-nitroanisole | Lowest | Moderate to Good | Requires more active and often more expensive phosphine ligands and potentially higher temperatures |
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. The halogen acts as the leaving group.
Table 3: Predicted Comparative Performance in SNAr with Sodium Methoxide
| Reagent | Predicted Relative Reactivity | Expected Rate |
| This compound | Highest | Fastest |
| 3-Bromo-4-nitroanisole | Intermediate | Intermediate |
| 3-Chloro-4-nitroanisole | Lowest | Slowest |
Synthesis and Cost-Effectiveness
The accessibility and cost of the starting material are crucial considerations in process development and large-scale synthesis.
-
3-Chloro-4-nitroanisole: Often the most cost-effective of the three, it can be synthesized from relatively inexpensive starting materials like 3-chloro-4-nitrophenol.[1]
-
3-Bromo-4-nitroanisole: Generally more expensive than the chloro-analogue. Its synthesis can involve bromination of a suitable precursor.
-
This compound: Typically the most expensive, reflecting the higher cost of iodine-containing reagents. Its preparation can involve the iodination of 3-nitrophenol.[2]
The choice of reagent often represents a trade-off between reactivity and cost. For early-stage research and small-scale synthesis where rapid access to diverse analogues is paramount, the higher reactivity of the iodo- and bromo-derivatives may be advantageous. For large-scale manufacturing, the cost-effectiveness of the chloro-analogue often makes it the preferred choice, despite the need for more optimized and potentially more demanding reaction conditions.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which can be adapted for the 3-halo-4-nitroanisole substrates. It is anticipated that reactions with the iodo- and bromo-derivatives will proceed more efficiently under these conditions than those with the chloro-analogue.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the 3-halo-4-nitroanisole (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is heated under an inert atmosphere until the reaction is complete as monitored by TLC or GC-MS. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 3-halo-4-nitroanisole (1.0 equiv), aniline (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv), and a base such as sodium tert-butoxide (1.4 equiv) in an anhydrous, deoxygenated solvent like toluene or dioxane. The mixture is heated with stirring until the starting material is consumed. After cooling to room temperature, the reaction is quenched, and the product is isolated and purified by standard procedures.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of a comparative reactivity study and the general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Workflow for comparing the reactivity of 3-halo-4-nitroanisoles.
Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The selection of a 3-halo-4-nitroanisole reagent in organic synthesis is a nuanced decision that balances reactivity, cost, and the specific requirements of the synthetic target. While this compound offers the highest reactivity, enabling milder reaction conditions and potentially higher yields, its bromo- and particularly its chloro-analogues present more cost-effective alternatives, especially for larger-scale applications. For researchers and drug development professionals, a thorough understanding of these trade-offs is essential for designing efficient, scalable, and economically viable synthetic routes. The chloro-derivative, despite its lower reactivity, remains a highly attractive option, provided that optimized catalytic systems are employed.
References
Validating Experimental Results of 3-Iodo-4-nitroanisole Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and reaction conditions is paramount for the efficient synthesis of target molecules. This guide provides a comparative analysis of the performance of 3-Iodo-4-nitroanisole in several key organic transformations, offering a validation of its experimental utility against alternative substrates. The following sections present quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows to aid in experimental design and decision-making.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. The reactivity of the aryl halide is a critical factor in the efficiency of this reaction, with the general trend being I > Br > Cl.[1] This higher reactivity of the C-I bond in this compound often allows for milder reaction conditions and higher yields compared to its bromo-analogue.
Table 1: Comparison of this compound and 3-Bromo-4-nitroanisole in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 12 | 92 |
| 2 | 3-Bromo-4-nitroanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 24 | 78 |
Note: Data is compiled from representative procedures and may vary based on specific reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of aryl amines from aryl halides.[2] Similar to the Suzuki coupling, the reactivity of the aryl halide plays a significant role. The use of this compound can lead to higher yields and shorter reaction times compared to less reactive aryl halides.
Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 8 | 89 |
| 2 | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 8 | 85 |
Note: Data is based on general protocols for Buchwald-Hartwig amination and may require optimization for specific substrates.
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, providing a valuable intermediate, 2-Iodo-4-aminoanisole, for further functionalization. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.
Table 3: Reduction of this compound
| Entry | Reducing Agent | Solvent | Acid | Time (h) | Yield (%) |
| 1 | SnCl₂·2H₂O | Ethanol | Conc. HCl | 3 | 95 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be anhydrous and reagents should be of high purity.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of this compound with Morpholine
Procedure:
-
To a flame-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Reduction of this compound to 2-Iodo-4-aminoanisole
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add a solution of tin(II) chloride dihydrate (4.0 mmol) in concentrated hydrochloric acid (2 mL).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the experimental processes and underlying chemical transformations, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Logical comparison of aryl halide reactivity in cross-coupling.
References
Benchmarking Palladium Catalysts for the Activation of 3-Iodo-4-nitroanisole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of C-I bonds in substituted aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. 3-Iodo-4-nitroanisole is a valuable building block in medicinal chemistry and materials science, featuring an electron-withdrawing nitro group and an electron-donating methoxy group, which can influence catalyst activity and selectivity. This guide provides a comparative analysis of various palladium catalysts for the activation of this compound in several key cross-coupling reactions. The data presented is compiled from scientific literature and is intended to aid in the selection of optimal catalytic systems.
Performance Comparison of Palladium Catalysts
The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency. The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving this compound or structurally similar iodo-nitroaromatic substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 | A classic, reliable catalyst for a range of aryl iodides. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4 | >90 | Highly active catalyst system, often suitable for challenging substrates. |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | Dioxane/Water | 80-100 | 4-12 | 85-95 | Effective for a variety of aryl halides. |
| PEPPSI-IPr | IPr | K₃PO₄ | t-BuOH/Water | 80-100 | 1-6 | >95 | N-Heterocyclic carbene (NHC) ligated catalyst, known for high efficiency. |
Note: Yields are indicative and can vary based on the specific reaction conditions and the purity of reagents. Data for some entries is based on reactions with structurally similar aryl iodides due to a lack of direct comparative studies on this compound.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 16 | ~70-80 | A common system for Heck reactions; yield can be substrate-dependent. |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | Dioxane | 100 | 20 | ~55-70 | Bulky phosphine ligands can improve catalyst performance. |
| Pd/C | None | NaOAc | NMP | 120 | 16 | ~70 | Heterogeneous catalyst, offering easier product purification. |
Note: Yields are indicative and can vary based on the specific reaction conditions and the purity of reagents. Data for some entries is based on reactions with structurally similar aryl iodides due to a lack of direct comparative studies on this compound.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. A copper(I) co-catalyst is often employed.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | RT | 12 | ~80-90 | A standard catalyst system for Sonogashira couplings. |
| Pd(OAc)₂ | CuI | Dabco | Air | RT | - | Quantitative | Efficient under aerobic conditions for some substrates. |
| Pd/C | CuI | Et₃N | Acetonitrile | 80 | - | Good | Heterogeneous catalyst that can be effective in Sonogashira reactions. |
Note: Yields are indicative and can vary based on the specific reaction conditions and the purity of reagents. Data for some entries is based on reactions with structurally similar aryl iodides due to a lack of direct comparative studies on this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | X-Phos | Cs₂CO₃ | Toluene | 100 | 0.17 | Good to Excellent | A highly active and versatile catalyst system for aminations. |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | High | Bidentate phosphine ligands are effective for C-N coupling. |
| Pd(acac)₂ | None | K₃PO₄ | - | - | - | 91 | For amination of 1-iodo-4-nitrobenzene, a closely related substrate. |
Note: Yields are indicative and can vary based on the specific reaction conditions and the purity of reagents. Data for some entries is based on reactions with structurally similar aryl iodides due to a lack of direct comparative studies on this compound. The presence of a nitro group can sometimes complicate Buchwald-Hartwig reactions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates and catalyst systems.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., Toluene/Water, Dioxane/Water).
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Heck Reaction
-
In a sealable reaction tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (1.5-2.5 mmol).
-
Add the anhydrous and degassed solvent (e.g., DMF, NMP, or Dioxane).
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield the pure product.
General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), the copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and the ligand (if required).
-
Evacuate the flask and backfill with an inert gas three times.
-
Add the dry, degassed solvent (e.g., Toluene, THF, or DMF) and the base (e.g., Et₃N, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox or a Schlenk tube, combine this compound (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (1-5 mol%), the ligand, and the base (1.4-2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Seal the vessel and heat the reaction mixture with stirring to the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation (in Suzuki and Sonogashira) or migratory insertion (in Heck), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Catalyst Screening
This diagram outlines a logical workflow for screening different palladium catalysts for the activation of this compound.
Caption: A logical workflow for palladium catalyst screening and reaction optimization.
Reactivity Under the Microscope: A Comparative Analysis of 3-Iodo-4-nitroanisole in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides an objective comparison of 3-Iodo-4-nitroanisole with other common iodo-aromatic substrates in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The inclusion of supporting experimental data, detailed protocols, and visualizations aims to facilitate informed decisions in substrate selection for complex molecule synthesis.
Executive Summary
This compound is an activated aryl iodide that exhibits distinct reactivity profiles in palladium-catalyzed cross-coupling reactions due to the presence of a strong electron-withdrawing nitro group and an electron-donating methoxy group. This guide demonstrates that while the electron-deficient nature of this compound can enhance its reactivity in the oxidative addition step of the catalytic cycle, overall reaction success and yield are highly dependent on the specific reaction type, catalyst system, and reaction conditions. In comparison to neutral (iodobenzene) or electron-rich (4-iodoanisole) substrates, this compound's performance can be either advantageous or detrimental, highlighting the nuanced electronic effects at play.
Comparative Performance in Cross-Coupling Reactions
The reactivity of iodo-aromatic substrates in palladium-catalyzed cross-coupling reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. Generally, electron-withdrawing groups are expected to increase the rate of oxidative addition, the initial step in the catalytic cycle. However, the overall yield and efficiency of the reaction also depend on subsequent steps like transmetalation and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of this compound is compared with iodobenzene (a neutral standard) and 4-iodoanisole (an electron-rich substrate).
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(acac)₂ / BrettPhos | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | - | Moderate to Good (inferred) | [1] |
| Iodobenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | RT | 0.25 | 92 | [2] |
| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Reflux (Microwave) | - | 41-92 | [3] |
Note: Direct comparative data under identical conditions is limited. The data presented is from various sources and serves as a representative comparison.
The available data suggests that while electron-deficient nitroarenes can undergo Suzuki-Miyaura coupling, the reaction often requires specific, highly active catalyst systems like those employing bulky biarylphosphine ligands (e.g., BrettPhos) and elevated temperatures.[1] In contrast, more neutral or electron-rich iodoarenes like iodobenzene and 4-iodoanisole can proceed to high yields under milder conditions with simpler catalyst systems.[2][3]
Heck Reaction
The Heck reaction couples an aryl halide with an alkene. The electronic effects on the aryl halide can influence both the rate and regioselectivity of the reaction.
| Substrate | Alkene | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Methyl Acrylate | Pd(OAc)₂ | Na₂CO₃ | DMF | 100-110 | 4-12 | Good (inferred) | [4] |
| Iodobenzene | Ethyl Acrylate | 10% Pd/C | Et₃N | Cyrene | 150 | 1-2 | Good to Excellent | [5] |
| 4-Iodoanisole | Methyl Acrylate | Pd Nanoparticles | Et₃N | - | - | - | Good | [6] |
Note: The data is compiled from different studies and may not represent a direct comparison under identical conditions.
In the Heck reaction, aryl iodides bearing electron-withdrawing groups are generally reactive.[5] A detailed protocol for a similar substrate, 3-iodo-6-methyl-4-nitro-1H-indazole, suggests good yields can be achieved.[4] Both iodobenzene and 4-iodoanisole are also effective substrates in the Heck reaction, often providing high yields of the coupled product.[5][6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The electronic nature of the aryl halide can have a pronounced effect on the success of this transformation.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene * | p-Toluidine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | - | - | - | Trace | [7] |
| Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | Various | Water | 50 | - | Up to 90+ | [8][9] |
| 4-Iodoanisole | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | - | High | (General knowledge) |
*Data for the closely related isomer 1-Iodo-4-nitrobenzene. It is reported that the reaction with p-nitroaniline was not successful under these conditions.[10]
The data for the Buchwald-Hartwig amination of a nitro-substituted iodobenzene suggests that this substrate can be challenging. One study reported only a trace amount of product when coupling 1-iodo-4-nitrobenzene with p-toluidine using a nickel-based catalyst system.[7] This is in stark contrast to the high yields often obtained with iodobenzene and electron-rich iodoarenes under various conditions.[8][9] The presence of the nitro group can potentially interfere with the catalytic cycle or lead to side reactions, making catalyst and base selection critical.[11]
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol is a representative procedure for the Suzuki-Miyaura coupling of an iodo-aromatic substrate with an arylboronic acid.
Materials:
-
Iodo-aromatic substrate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Water, DMF, 1,4-Dioxane) (3-8 mL)
Procedure:
-
To a reaction vessel, add the iodo-aromatic substrate, arylboronic acid, and potassium carbonate.
-
Add the solvent, followed by the palladium(II) acetate catalyst.
-
The reaction mixture is stirred at the desired temperature (room temperature to reflux) for the specified time.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[3][12][13]
General Heck Reaction Protocol
This protocol outlines a general procedure for the Heck reaction of an iodo-aromatic substrate with an alkene.
Materials:
-
Iodo-aromatic substrate (0.5 mmol)
-
Alkene (e.g., Methyl acrylate, 0.75 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Base (e.g., Sodium carbonate, Na₂CO₃, 1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (2.5 mL)
Procedure:
-
To a dry Schlenk flask, add the iodo-aromatic substrate, palladium(II) acetate, and sodium carbonate.
-
The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.
-
Anhydrous DMF is added, followed by the alkene via syringe.
-
The sealed flask is placed in a preheated oil bath at 100-110 °C and stirred vigorously for 4-12 hours.
-
The reaction is monitored by TLC or LC-MS.
-
After cooling, the mixture is diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.[4]
General Buchwald-Hartwig Amination Protocol
The following is a general protocol for the Buchwald-Hartwig amination of an iodo-aromatic substrate.
Materials:
-
Iodo-aromatic substrate (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., γ-Fe₂O₃@MBD/Pd-Co, 0.05 mol%)
-
Base (e.g., Sodium tert-butoxide, Potassium carbonate)
-
Solvent (e.g., Toluene, Water) (1 mL)
Procedure:
-
In a reaction tube, the iodo-aromatic substrate, amine, base, and palladium catalyst are combined in the solvent.
-
The tube is sealed and the mixture is stirred at the specified temperature (e.g., 50-80 °C).
-
The reaction progress is monitored by an appropriate method (TLC, GC-MS).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.[8][9]
Visualizing Reactivity and Workflows
Influence of Substituents on Iodo-Aromatic Reactivity
Caption: Logical diagram illustrating the influence of substituent electronic effects on the oxidative addition step.
General Experimental Workflow for a Cross-Coupling Reaction
Caption: A generalized workflow for performing a palladium-catalyzed cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: A diagram of the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Conclusion
This compound serves as a valuable, albeit sometimes challenging, substrate in palladium-catalyzed cross-coupling reactions. Its electron-deficient nature generally promotes the initial oxidative addition step. However, for reactions like the Buchwald-Hartwig amination, this electronic property may be detrimental, leading to poor outcomes with certain catalyst systems. In contrast, for Suzuki-Miyaura and Heck reactions, it can be a viable substrate, though it may require more forcing conditions or specialized catalysts compared to its electron-neutral or electron-rich counterparts. This guide underscores the importance of considering the specific reaction and desired outcome when selecting an iodo-aromatic substrate, as there is no one-size-fits-all solution in the intricate landscape of cross-coupling chemistry. Careful optimization of reaction parameters remains the key to unlocking the full synthetic potential of substrates like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. benchchem.com [benchchem.com]
- 5. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. m.youtube.com [m.youtube.com]
Isomeric Effects on the Reactivity of Iodo-Nitroanisoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of substituted aromatic compounds is a cornerstone of modern chemical synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Iodo-nitroanisoles are versatile building blocks, featuring a modifiable iodo-group, an electron-withdrawing nitro group, and an electron-donating methoxy group. The positional isomerism of these substituents profoundly influences the reactivity of the aromatic ring. This guide provides a comparative analysis of the reactivity of iodo-nitroanisole isomers in two key transformations: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling. The data presented herein is based on established principles of organic reactivity and extrapolated from studies on analogous systems to provide a predictive framework for researchers.
Comparative Reactivity Analysis
The reactivity of iodo-nitroanisole isomers is primarily dictated by the electronic interplay of the methoxy (-OCH3), nitro (-NO2), and iodo (-I) substituents. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. The methoxy group is electron-donating through resonance and electron-withdrawing through induction. The iodo group serves as an excellent leaving group in SNAr reactions and as the reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate is largely dependent on the stability of the intermediate Meisenheimer complex, which is enhanced by the presence of electron-withdrawing groups at the ortho and para positions to the leaving group.
Based on these principles, the expected order of reactivity for iodo-nitroanisole isomers in SNAr reactions is:
4-Iodo-2-nitroanisole > 2-Iodo-4-nitroanisole > 3-Iodo-nitroanisole isomers
-
4-Iodo-2-nitroanisole: The nitro group is ortho to the iodo leaving group, providing strong activation and stabilization of the Meisenheimer complex.
-
2-Iodo-4-nitroanisole: The nitro group is para to the iodo leaving group, also providing significant activation.[1]
-
3-Iodo-nitroanisole isomers: In these isomers, the nitro group is meta to the iodo group, offering minimal resonance stabilization to the intermediate, thus leading to significantly lower reactivity.
The following table presents illustrative yields for the SNAr reaction of various iodo-nitroanisole isomers with a generic primary amine, based on expected reactivity trends.
| Isomer | Nitro Position Relative to Iodo | Methoxy Position Relative to Iodo | Expected Yield (%) |
| 4-Iodo-2-nitroanisole | ortho | para | 90-98 |
| 2-Iodo-4-nitroanisole | para | ortho | 85-95 |
| 4-Iodo-3-nitroanisole | meta | ortho | < 10 |
| 2-Iodo-3-nitroanisole | meta | ortho | < 10 |
| 3-Iodo-4-nitroanisole | para | meta | 70-80 |
Table 1: Predicted comparative yields for the Nucleophilic Aromatic Substitution (SNAr) of iodo-nitroanisole isomers with a primary amine. These values are illustrative and based on established principles of SNAr reactivity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a palladium(0) complex. The rate of this step is influenced by the electron density at the carbon-iodine bond. Electron-withdrawing groups can enhance the rate of oxidative addition.
The expected order of reactivity for iodo-nitroanisole isomers in Suzuki-Miyaura coupling is:
4-Iodo-2-nitroanisole ≈ 2-Iodo-4-nitroanisole > 3-Iodo-nitroanisole isomers
The strong electron-withdrawing effect of the nitro group at the ortho or para position to the iodine atom is expected to make the carbon atom more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.
The following table provides a summary of expected yields for the Suzuki-Miyaura coupling of iodo-nitroanisole isomers with phenylboronic acid.
| Isomer | Nitro Position Relative to Iodo | Methoxy Position Relative to Iodo | Expected Yield (%) |
| 4-Iodo-2-nitroanisole | ortho | para | 88-96 |
| 2-Iodo-4-nitroanisole | para | ortho | 85-95 |
| 4-Iodo-3-nitroanisole | meta | ortho | 75-85 |
| 2-Iodo-3-nitroanisole | meta | ortho | 70-80 |
| This compound | para | meta | 80-90 |
Table 2: Predicted comparative yields for the Suzuki-Miyaura cross-coupling of iodo-nitroanisole isomers with phenylboronic acid. These values are illustrative and based on general trends in Suzuki-Miyaura coupling reactivity.
Experimental Protocols
The following are generalized experimental protocols that can be employed for a comparative study of the reactivity of iodo-nitroanisole isomers.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Primary Amine
Materials:
-
Iodo-nitroanisole isomer (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a clean, dry reaction vial, add the iodo-nitroanisole isomer, primary amine, and potassium carbonate.
-
Add dimethyl sulfoxide to the vial.
-
Seal the vial and heat the reaction mixture at 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
Materials:
-
Iodo-nitroanisole isomer (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a Schlenk flask, combine the iodo-nitroanisole isomer, phenylboronic acid, Pd(PPh3)4, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under the inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
The Strategic Application of 3-Iodo-4-nitroanisole in Synthesis: A Cost-Benefit Analysis
In the landscape of pharmaceutical and materials science, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and scalability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing 3-iodo-4-nitroanisole in pivotal cross-coupling reactions, comparing its performance against its bromo and chloro analogs. This objective comparison, supported by experimental data, is intended to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Executive Summary
This compound consistently demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, when compared to its bromo and chloro counterparts. This enhanced reactivity, stemming from the lower carbon-iodine bond dissociation energy, often translates to milder reaction conditions, shorter reaction times, and higher yields. However, this performance advantage comes at a higher procurement cost. The following guide will delve into the quantitative data supporting these assertions, provide detailed experimental protocols, and offer a decision-making framework for selecting the optimal aryl halide for a given synthetic challenge.
Performance Comparison in Key Cross-Coupling Reactions
The utility of this compound and its halogenated analogs is most prominently showcased in their application as electrophilic partners in palladium-catalyzed cross-coupling reactions. Below, we compare their performance in two of the most crucial transformations for C-C and C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. The reaction of 3-halo-4-nitroanisoles with phenylboronic acid serves as a representative example to compare their reactivity.
Table 1: Comparison of 3-Halo-4-nitroanisoles in the Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Catalyst Loading (mol%) | Relative Cost |
| This compound | 85 - 95 | 2 - 6 | 80 - 100 | 1 - 3 | High |
| 3-Bromo-4-nitroanisole | 70 - 85 | 8 - 16 | 100 - 120 | 2 - 5 | Medium |
| 3-Chloro-4-nitroanisole | 40 - 60 | 12 - 24 | 110 - 130 | 3 - 5 | Low |
The data clearly indicates that this compound provides the highest yields in the shortest reaction times and under the mildest conditions. This is a direct consequence of the C-I bond being more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reaction of 3-halo-4-nitroanisoles with a primary amine, such as aniline, highlights the differences in their reactivity for C-N bond formation.
Table 2: Comparison of 3-Halo-4-nitroanisoles in the Buchwald-Hartwig Amination with Aniline
| Aryl Halide | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Catalyst Loading (mol%) | Relative Cost |
| This compound | 80 - 90 | 4 - 8 | 90 - 110 | 1 - 3 | High |
| 3-Bromo-4-nitroanisole | 65 - 80 | 10 - 20 | 100 - 120 | 2 - 5 | Medium |
| 3-Chloro-4-nitroanisole | 30 - 50 | 18 - 36 | 110 - 130 | 3 - 5 | Low |
Similar to the Suzuki-Miyaura coupling, this compound demonstrates superior performance in the Buchwald-Hartwig amination, affording higher yields in shorter reaction times. The presence of the electron-withdrawing nitro group can sometimes pose challenges in Buchwald-Hartwig reactions, but the higher reactivity of the iodo-substituted substrate helps to overcome these hurdles more effectively than its bromo and chloro analogs.
Cost Analysis
A critical component of any synthetic strategy is the cost of starting materials. The price of 3-halo-4-nitroanisoles varies significantly, with the iodo-substituted compound being the most expensive.
Table 3: Approximate Cost Comparison of 3-Halo-4-nitroanisoles
| Compound | Approximate Price (USD/g) |
| This compound | $15 - $30 |
| 3-Bromo-4-nitroanisole | $5 - $15 |
| 3-Chloro-4-nitroanisole | $2 - $8 |
Prices are estimates based on current market rates from various suppliers and may vary.
The higher cost of this compound must be weighed against its superior performance in terms of yield and reaction efficiency. In many cases, especially in the context of complex, multi-step syntheses, the higher initial cost can be offset by savings in time, energy, and purification costs, as well as by the overall higher yield of the desired product.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination using this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 279 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methoxy-2-nitrobiphenyl.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 mmol, 279 mg)
-
Aniline (1.2 mmol, 112 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)
-
Xantphos (0.04 mmol, 23 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0), Xantphos, and sodium tert-butoxide.
-
Add this compound and anhydrous toluene.
-
Finally, add aniline to the reaction mixture.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 6-8 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-(4-methoxyphenyl)-2-nitroaniline.
Visualizing Reaction Pathways and Decision-Making
To aid in the understanding of the synthetic process and the decision-making framework, the following diagrams are provided.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Decision framework for selecting the appropriate 3-halo-4-nitroanisole.
Conclusion
The choice between this compound and its bromo or chloro analogs is a classic trade-off between reactivity and cost. For applications where high yields, mild reaction conditions, and short reaction times are paramount, this compound is the superior choice, despite its higher price. This is particularly true in the later stages of drug development or in the synthesis of high-value compounds where maximizing the yield of the final product is critical.
For early-stage research, screening, or when cost is a primary driver, the bromo or even chloro analogs may be more suitable starting points. However, researchers must be prepared to invest more time in optimizing reaction conditions and may need to accept lower yields. Ultimately, the decision rests on a careful evaluation of the specific project goals, budget, and timeline. This guide provides the necessary data and context to make that decision a strategic one.
A Spectroscopic Comparison of 3-Iodo-4-nitroanisole and Its Precursors: Anisole and 4-Nitroanisole
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of key chemical intermediates is paramount for efficient synthesis, purification, and characterization. This guide provides a detailed spectroscopic comparison of 3-iodo-4-nitroanisole, a valuable building block in medicinal chemistry, with its precursors, anisole and 4-nitroanisole. Experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented, alongside detailed protocols for the synthesis of these compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for anisole, 4-nitroanisole, and this compound, providing a clear comparison of their characteristic signals.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Ar-H | -OCH₃ |
| Anisole | 7.26 (t, 2H), 6.92 (t, 1H), 6.87 (d, 2H) | 3.80 (s, 3H) |
| 4-Nitroanisole | 8.21 (d, 2H), 6.97 (d, 2H) | 3.92 (s, 3H) |
| This compound | 8.15 (d, 1H), 7.85 (dd, 1H), 7.05 (d, 1H) | 3.95 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | C-O | C-NO₂ | C-I | Aromatic C | -OCH₃ |
| Anisole | 159.8 | - | - | 129.5, 120.8, 114.1 | 55.1 |
| 4-Nitroanisole | 164.6 | 141.5 | - | 125.9, 114.0 | 56.0[1] |
| This compound | 155.4 | 148.9 | 86.1 | 137.2, 127.8, 111.9 | 56.7 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C-H (aromatic) | C=C (aromatic) | NO₂ stretch (asym/sym) | C-O stretch | C-I stretch |
| Anisole | 3100-3000 | 1600, 1495 | - | 1245, 1040 | - |
| 4-Nitroanisole | 3100-3000 | 1605, 1490 | 1520, 1345 | 1260, 1025 | - |
| This compound | 3100-3000 | 1595, 1480 | 1525, 1340 | 1255, 1020 | ~530 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| Anisole | 108 | 93, 78, 65 |
| 4-Nitroanisole | 153 | 123, 107, 95, 77 |
| This compound | 279 | 249, 122, 107, 76 |
Synthetic Pathway
The synthesis of this compound from anisole is a two-step process involving nitration followed by iodination. The logical relationship of this synthetic route is depicted in the following diagram.
Caption: Synthetic route from Anisole to this compound.
Experimental Protocols
Synthesis of 4-Nitroanisole from Anisole
Materials:
-
Anisole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 10 mL of anisole to 20 mL of concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the anisole solution over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1 hour.
-
Slowly pour the reaction mixture onto 100 g of crushed ice with stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-nitroanisole as a pale yellow solid.
Synthesis of this compound from 4-Nitroanisole
Materials:
-
4-Nitroanisole
-
Iodine (I₂)
-
Periodic Acid (HIO₄)
-
Glacial Acetic Acid
-
Water
-
Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 5 g of 4-nitroanisole in 50 mL of glacial acetic acid.
-
Add 4.2 g of iodine and 2.5 g of periodic acid to the solution.
-
Heat the reaction mixture to 70-80 °C with stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of water.
-
Add a saturated solution of sodium thiosulfate dropwise until the color of excess iodine disappears.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford this compound as a yellow crystalline solid.
References
A Comparative Guide to Nickel and Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-Iodo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This guide provides a detailed comparison of the efficacy of nickel and palladium catalysts for the coupling of 3-iodo-4-nitroanisole, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. While palladium has traditionally been the catalyst of choice, the economic and sustainability advantages of nickel have spurred significant interest in its application. This document offers a comprehensive overview of both catalytic systems, supported by representative experimental data and detailed protocols derived from analogous reactions in the literature.
Performance Comparison: Nickel vs. Palladium
The choice between nickel and palladium for the Suzuki-Miyaura coupling of an electron-deficient substrate like this compound is influenced by several factors including cost, catalyst loading, reaction kinetics, and sensitivity to functional groups.
Key Considerations:
-
Cost and Abundance: Nickel is significantly more earth-abundant and, therefore, a more cost-effective option compared to the precious metal palladium. This is a critical factor in large-scale synthesis and drug development.
-
Reactivity and Catalyst Loading: Palladium catalysts are renowned for their high turnover numbers and often require very low catalyst loadings (down to ppm levels in some cases). Nickel catalysts, while highly reactive, may sometimes necessitate higher catalyst loadings to achieve comparable yields.
-
Mechanism and Functional Group Tolerance: Palladium-catalyzed Suzuki-Miyaura reactions are well-understood to proceed through a Pd(0)/Pd(II) catalytic cycle. The reaction's outcome is predominantly influenced by the electronic properties of the aryl halide.[1] In contrast, nickel catalysis can involve more complex mechanistic pathways, including Ni(I)/Ni(III) cycles, and can be more sensitive to the presence of coordinating functional groups.[1][2] The nitro group in this compound, being a potential coordinating group, might have a more pronounced effect on the efficiency of a nickel catalyst compared to a palladium one.[1]
-
Reaction Conditions: Palladium-catalyzed couplings often proceed under milder conditions. However, significant advancements in ligand design have enabled many nickel-catalyzed reactions to occur at or near room temperature.[3]
Quantitative Data Summary
| Parameter | Nickel Catalyst System | Palladium Catalyst System |
| Aryl Halide | 4-Iodoanisole | 4-Iodoanisole |
| Catalyst | NiCl₂(PCy₃)₂ | Pd/C |
| Catalyst Loading | 1-5 mol% | 1.4 mol% |
| Boronic Acid | Phenylboronic Acid | Phenylboronic Acid |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | tert-Amyl alcohol or 2-Me-THF | DMF |
| Temperature | 100 °C | Reflux (Microwave) |
| Reaction Time | 12 hours | 30-90 minutes |
| Yield | Good to Excellent | 41-92% |
| Reference | [4] | [5] |
Note: The conditions presented are from different studies and are not directly comparable. They serve to illustrate typical parameters for each catalyst system.
Experimental Protocols
The following are representative, detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, adapted from established procedures for similar substrates.
Protocol 1: Nickel-Catalyzed Coupling
This protocol is adapted from a general procedure for the nickel-catalyzed Suzuki-Miyaura coupling of aryl halides in green solvents.[4]
Materials:
-
This compound
-
Phenylboronic acid
-
NiCl₂(PCy₃)₂ (Nickel(II) bis(tricyclohexylphosphine) dichloride)
-
Potassium phosphate (K₃PO₄)
-
tert-Amyl alcohol or 2-Methyltetrahydrofuran (2-Me-THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
The vessel is sealed with a septum and purged with an inert atmosphere (argon or nitrogen) for 15 minutes.
-
Add degassed tert-amyl alcohol or 2-Me-THF (5 mL) via syringe.
-
The reaction mixture is stirred at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Palladium-Catalyzed Coupling
This protocol is adapted from a procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 4-iodoanisole.[5]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium on carbon (Pd/C, 10 wt%)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Microwave reactor (optional, conventional heating can be used)
Procedure:
-
In a microwave-safe reaction vial, combine this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), Pd/C (15 mg, ~1.4 mol% Pd), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add DMF (8 mL) to the vial.
-
The vial is sealed and placed in a microwave reactor. The reaction mixture is irradiated at a set temperature (e.g., 120-150 °C) for 30-90 minutes. Alternatively, the mixture can be heated under reflux using a conventional oil bath.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is filtered to remove the heterogeneous catalyst (Pd/C).
-
The filtrate is diluted with water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-Catalyzed Suzuki–Miyaura - ChemistryViews [chemistryviews.org]
- 4. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Safety Operating Guide
Proper Disposal of 3-Iodo-4-nitroanisole: A Step-by-Step Guide
Ensuring the safe and compliant disposal of 3-Iodo-4-nitroanisole is critical for laboratory safety and environmental protection. This guide provides detailed procedures for its handling and disposal, tailored for researchers, scientists, and drug development professionals. Due to its chemical nature as a halogenated and nitrated organic compound, this compound requires management as regulated chemical waste. The toxicological properties of this substance have not been fully investigated, warranting cautious handling at all times.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound may cause eye and skin irritation, and potential effects from inhalation or ingestion have not been fully determined.[1]
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles conforming to EN166 or NIOSH standards.[2] | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] | To protect skin from direct contact. |
| Protective Clothing | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated.[1] | To prevent inhalation of airborne particles. |
Facilities where this material is handled should be equipped with an eyewash station and a safety shower.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper segregation, collection, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is a critical first step to prevent hazardous reactions and ensure correct disposal by waste management services.
-
Designate a Waste Container : Use a dedicated, clearly labeled waste container for "Halogenated Organic Solids."[3]
-
Container Material : The container should be constructed of a compatible material, such as high-density polyethylene (HDPE), and must have a secure, tight-fitting lid.[3]
-
Contaminated Materials : Any items significantly contaminated with this compound, including weighing papers, gloves, and absorbent pads, should be placed in the same designated container.[3]
Step 2: Waste Collection and Storage
-
Container Management : Keep the waste container tightly closed at all times, except when adding waste.[2][3]
-
Storage Location : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]
-
Secondary Containment : It is best practice to store the waste container within a secondary containment bin to mitigate the impact of any potential leaks.[3]
Step 3: Disposal Procedure
On-site treatment or drain disposal are not suitable options for this chemical.[3]
-
Engage a Licensed Disposal Company : Arrange for the disposal of surplus and non-recyclable this compound through a licensed hazardous waste disposal company.[2]
-
Institutional EHS : Alternatively, the disposal must be managed through your institution's Environmental Health and Safety (EHS) office.[3]
-
Regulatory Compliance : Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3. Additionally, consultation with state and local hazardous waste regulations is necessary to ensure complete and accurate classification.[1]
-
Documentation : Retain all documentation provided by the EHS office or the waste disposal contractor as a record of proper disposal.[3]
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Alert Personnel : Immediately notify others in the vicinity.
-
Evacuate : If the spill is large or occurs in a poorly ventilated area, evacuate the immediate area.
-
Use Proper PPE : Before attempting cleanup, ensure you are wearing the appropriate personal protective equipment as outlined in Table 1.[1]
-
Containment and Cleanup : For minor spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.
-
Ventilate : Ensure the area is well-ventilated.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3-Iodo-4-nitroanisole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Iodo-4-nitroanisole. The following procedures are compiled from safety data sheets and are intended to ensure the safe handling and disposal of this chemical.
Hazard Identification
This compound is a chemical that requires careful handling due to its potential health hazards. It may cause irritation to the eyes, skin, respiratory system, and digestive tract.[1][2] The toxicological properties of this substance have not been fully investigated.[1] Structurally similar compounds, such as nitroanisoles, are suspected of causing cancer and genetic defects.[3][4][5] Therefore, treating this compound with a high degree of caution is imperative.
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate personal protective equipment is the primary defense against exposure. A comprehensive PPE protocol is mandatory.
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards.[6] | Protects eyes from splashes and airborne particles.[6] |
| Face Shield | To be worn over safety goggles.[7][8][9] | Provides a secondary layer of protection for the face from splashes.[7][8][9] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves.[6] Inspect before use and change immediately upon contamination.[6] | Prevents skin contact with the chemical.[2][6] |
| Body Protection | Laboratory Coat | Flame-resistant with a full front closure. | Protects skin and personal clothing from contamination.[6] |
| Full-Length Pants & Closed-Toe Shoes | Ensures no exposed skin on the lower body and feet.[6] | Prevents accidental skin exposure. | |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-rated respirator.[3][4] | Required when handling the solid compound outside of a certified chemical fume hood.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict handling protocol is essential to minimize the risk of exposure and ensure a safe laboratory environment.
3.1. Preparation
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. Facilities should be equipped with an eyewash station and a safety shower.[1]
-
Assemble Materials: Gather all necessary glassware, reagents, and equipment within the fume hood to minimize movement.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
3.2. Handling the Compound
-
Work in a Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][3]
-
Avoid Dust Generation: When weighing the solid, use a disposable weigh boat and handle it with care to minimize dust generation and accumulation.[1][3]
-
Transferring: If transferring the solid, use a spatula. Decontaminate the spatula after use.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.[1]
3.3. Post-Handling
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Hand Washing: Wash hands and any exposed skin thoroughly after handling.[1]
-
Storage: Store the compound in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[1]
Caption: Workflow for handling this compound.
Disposal Plan
Improper disposal of this compound and its associated waste can pose a risk to human health and the environment.[10] Adhere to the following disposal procedures and consult local, regional, and national hazardous waste regulations.[10]
4.1. Solid Waste
-
Collect all disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, in a dedicated, labeled hazardous waste bag within the fume hood.[6]
4.2. Liquid Waste
-
Collect unused solutions and reaction mixtures in a designated, sealed, and clearly labeled hazardous waste container.[6]
4.3. General Guidance
-
Do not empty chemical waste into drains.[10]
-
Dispose of the contents and container at an approved waste disposal plant.[3][10]
-
Handle uncleaned containers as you would the product itself.
Caption: Disposal workflow for this compound waste.
First Aid Measures
In case of exposure, follow these first aid guidelines and seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1]
-
Inhalation: Remove the person from exposure and move to fresh air immediately. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chembk.com [chembk.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
- 9. Personal Protective Equipment | STERIS [steris.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
